5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide
Description
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Properties
IUPAC Name |
5-bromo-N-methyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.BrH/c1-6-4-7-2-3(5)8-4;/h2H,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWBDMAQHBITJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide
[1]
Executive Summary
5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] As a halogenated aminothiazole, it serves as a critical scaffold for introducing the thiazole moiety into larger bioactive molecules. Its structural dual-functionality—possessing both a nucleophilic secondary amine and an electrophilic brominated carbon—makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions.[1]
This guide provides a comprehensive technical analysis of the compound's structure, physicochemical properties, synthesis protocols, and handling requirements, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers[1][4]
-
IUPAC Name: this compound[1]
-
Common Names: 5-bromo-2-(methylamino)thiazole hydrobromide[1]
-
Free Base CAS Registry Number: 37653-33-1 (Note: The hydrobromide salt is often prepared in situ or custom-ordered; CAS 61296-22-8 refers to the unmethylated analog).[1]
-
Molecular Formula:
[1] -
Molecular Weight: 193.07 (Free Base) + 80.91 (HBr) ≈ 273.98 g/mol [1]
Structural Architecture
The compound consists of a five-membered 1,3-thiazole ring substituted at the 2-position with a methylamino group and at the 5-position with a bromine atom.[1][2] In the hydrobromide salt form, the exocyclic nitrogen or the ring nitrogen (N3) is protonated, significantly enhancing water solubility and stability compared to the free base.[1]
Key Structural Features:
-
Thiazole Core: Aromatic, electron-rich heterocycle.[1]
-
C-5 Bromine: A reactive handle for palladium-catalyzed cross-coupling or metallation (lithiation).[1]
-
N-Methyl Group: Provides steric differentiation and modulates lipophilicity compared to the primary amine.[1]
Figure 1: Functional reactivity map of the 5-bromo-N-methyl-1,3-thiazol-2-amine scaffold.
Physicochemical Properties[1][3][6]
The following data characterizes the hydrobromide salt. Where specific salt data is unavailable, values are derived from the free base or close structural analogs (e.g., 2-amino-5-bromothiazole HBr) and noted as such.[1]
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Typically off-white to beige powder.[1] |
| Melting Point | >150°C (Decomposes) | High lattice energy typical of amine hydrobromide salts.[1] |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexane, Ether | Polar ionic character dictates solubility profile. |
| Hygroscopicity | Hygroscopic | Tendency to absorb atmospheric moisture; requires desiccated storage.[1] |
| Acidity (pKa) | ~5.3 (Conjugate acid of thiazole) | The salt is acidic in aqueous solution.[1] |
| Stability | Light Sensitive | Brominated heterocycles can debrominate or discolor upon UV exposure.[1] |
Synthesis & Manufacturing Protocol
The synthesis of this compound is typically achieved via the electrophilic bromination of the precursor N-methyl-1,3-thiazol-2-amine.[1] The 5-position of the thiazole ring is the most nucleophilic carbon, allowing for regioselective halogenation.[1]
Reaction Pathway
The reaction utilizes elemental bromine (
Figure 2: Synthesis pathway via direct bromination.[1]
Detailed Experimental Procedure (Bench Scale)
Note: This protocol involves handling elemental bromine, a corrosive and toxic liquid.[1] All work must be performed in a fume hood.
-
Preparation: Dissolve N-methyl-1,3-thiazol-2-amine (1.0 eq) in Glacial Acetic Acid (5–10 volumes). Cool the solution to 0–5°C using an ice bath.
-
Bromination: Add a solution of Bromine (
, 1.05 eq) in Acetic Acid dropwise over 30 minutes. Maintain temperature <10°C to prevent over-bromination or ring oxidation.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The hydrobromide salt often precipitates as the reaction progresses.[1]
-
Isolation:
-
Purification: Recrystallization from Ethanol/Ether or Methanol/Ethyl Acetate if necessary.[1]
Self-Validating Check: The product should be a solid.[1][3] If an oil is obtained, it may be the free base or impure. Treat with 48% HBr in acetic acid to force salt formation.[1]
Analytical Characterization
To verify the identity of the compound, the following spectral data is expected.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d6 (Salt is insoluble in
).[1] - NMR:
Mass Spectrometry (MS)
Applications in Drug Discovery[1]
This compound is a "privileged scaffold" intermediate.[1]
-
Suzuki-Miyaura Coupling: The C-5 bromine is an excellent leaving group for Palladium-catalyzed coupling with aryl boronic acids, creating 2,5-disubstituted thiazoles common in kinase inhibitors.[1]
-
Buchwald-Hartwig Amination: The C-5 position can be aminated to create diamino-thiazole derivatives.[1]
-
Peptidomimetics: Thiazoles serve as bioisosteres for peptide bonds, improving metabolic stability in peptide drugs.
Handling, Safety, and Storage (SDS Highlights)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
STOT-SE: Category 3 (May cause respiratory irritation).[1]
Storage Protocol:
References
-
ChemicalBook. (n.d.).[1] 2-Amino-5-bromothiazole monohydrobromide Properties and Supplier Data. Retrieved from [1]
-
PubChem. (2025).[1] 4-Bromo-5-methyl-1,3-thiazol-2-amine Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Matiychuk, V. S., et al. (2004).[1][5] Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.[1] Chemistry of Heterocyclic Compounds.[1][6][5] (Validating general thiazole bromination protocols).
-
Fisher Scientific. (2024).[1][7] Safety Data Sheet: 2-Amino-5-bromothiazole hydrobromide.[1][3][4][8] Retrieved from [1]
Sources
- 1. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]
- 2. equationchemical.com [equationchemical.com]
- 3. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 4. 61296-22-8 | CAS DataBase [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
Technical Guide: Applications of 5-bromo-N-methyl-1,3-thiazol-2-amine in Medicinal Chemistry
Executive Summary
5-bromo-N-methyl-1,3-thiazol-2-amine (CAS: 37653-33-1) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its dual-functionality: the C2-methylamino group serves as a critical hydrogen-bond donor/acceptor motif for ATP-binding pockets (kinases), while the C5-bromide provides a versatile handle for palladium-catalyzed cross-coupling reactions. This guide details the synthesis, reactivity profile, and application of this building block in the development of kinase inhibitors, antimicrobial agents, and peptidomimetics.[1]
Part 1: Chemical Profile & Structural Analysis[1][2]
Physicochemical Properties
The thiazole ring is electron-deficient compared to imidazole but retains significant aromatic character.[1] The introduction of the bromine at C5 and the methylamino group at C2 creates a unique "push-pull" electronic system.[1]
| Property | Value | Relevance in MedChem |
| Molecular Formula | C₄H₅BrN₂S | Low MW fragment (<200 Da) ideal for FBDD. |
| Molecular Weight | 193.07 g/mol | High ligand efficiency potential.[1] |
| ClogP | ~1.3 | Favorable lipophilicity for membrane permeability.[1] |
| H-Bond Donors | 1 (NH) | Critical for H-bond interactions (e.g., kinase hinge). |
| H-Bond Acceptors | 2 (N3, S1) | Thiazole N3 is a classic H-bond acceptor. |
| pKa (Conj. Acid) | ~5.3 | Less basic than pyridine; neutral at physiological pH.[1] |
Reactivity Hotspots
The molecule possesses two distinct orthogonal reactivity vectors:
-
Nucleophilic Vector (C2-Amine): The secondary amine is sufficiently nucleophilic for acylation, sulfonylation, or reductive amination, yet the steric bulk of the methyl group reduces non-specific metabolic conjugation compared to primary amines.[1]
-
Electrophilic Vector (C5-Bromine): The C5 position is activated for oxidative addition to Pd(0), making it an excellent substrate for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[1]
Part 2: Synthetic Pathways[3][4][5][6]
The synthesis of 5-bromo-N-methyl-1,3-thiazol-2-amine can be approached via two primary strategies: Direct Halogenation of the parent thiazole or De Novo Cyclization (Hantzsch Synthesis).
Visualization of Synthetic Routes
Caption: Figure 1. Primary synthetic pathways.[1][2] Route 1 (Hantzsch + Bromination) is preferred for scalability and purity.[1]
Detailed Experimental Protocol (Route 1)
Step 1: Synthesis of N-methylthiazol-2-amine
-
Dissolve N-methylthiourea (1.0 eq) in ethanol.
-
Add chloroacetaldehyde (1.1 eq, 50% aq. solution) dropwise at room temperature.[1][3]
-
Reflux the mixture for 2–4 hours.
-
Concentrate in vacuo, neutralize with NaHCO₃, and extract with DCM.
-
Purify via recrystallization or silica chromatography.[1][2]
Step 2: Bromination to 5-bromo-N-methyl-1,3-thiazol-2-amine Rationale: Electrophilic aromatic substitution occurs preferentially at C5 due to the directing effect of the sulfur and nitrogen atoms.
-
Dissolution: Dissolve N-methylthiazol-2-amine (10 mmol) in glacial acetic acid (20 mL).
-
Bromination: Add a solution of Bromine (Br₂, 10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes at 0–5 °C. Alternatively, use N-Bromosuccinimide (NBS) (1.1 eq) in DMF at 0 °C for milder conditions.[1]
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Workup: Pour into ice water. Neutralize carefully with solid Na₂CO₃ or saturated NaHCO₃ to pH 8.[1]
-
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][4]
-
Purification: The crude product is often pure enough, but can be recrystallized from Ethanol/Water.[1]
Part 3: Medicinal Chemistry Applications[1][2][6][9]
Kinase Inhibitor Design (The "Hinge Binder")
The 2-aminothiazole moiety is a classic pharmacophore for Type I and Type II kinase inhibitors.[1]
-
Mechanism: The N3 nitrogen acts as a hydrogen bond acceptor, while the C2-NH acts as a hydrogen bond donor. This mimics the adenine ring of ATP.[1]
-
Role of N-Methyl: The methyl group can displace conserved water molecules or fit into small hydrophobic pockets (e.g., the gatekeeper region), improving selectivity over the unsubstituted amine.[1]
-
Role of C5-Br: Serves as the attachment point for the "tail" of the inhibitor, which extends into the hydrophobic back pocket or solvent-exposed region.
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal FBDD starting point:
-
Ligand Efficiency (LE): High binding enthalpy per heavy atom.[1]
-
Vector Exploration: The bromine allows rapid "growing" of the fragment via parallel synthesis (Suzuki coupling with aryl boronic acid libraries).[1]
Antimicrobial & Antifungal Agents
Derivatives of 2-aminothiazoles have shown potent activity against S. aureus (MRSA) and Candida albicans.[1] The mechanism often involves inhibition of bacterial DNA gyrase or fungal CYP51, where the thiazole ring coordinates to the heme iron or binds in the active site.[1]
Part 4: Experimental Utility - Cross-Coupling
The most critical application for a chemist is using this bromide in library synthesis.[1]
Suzuki-Miyaura Coupling Protocol
Objective: Coupling of 5-bromo-N-methyl-1,3-thiazol-2-amine with an aryl boronic acid.
Reagents:
-
Substrate: 5-bromo-N-methyl-1,3-thiazol-2-amine (1.0 eq)
-
Boronic Acid: Ar-B(OH)₂ (1.2 eq)[4]
-
Base: Na₂CO₃ or K₃PO₄ (2.0 M aq.[1] solution, 3.0 eq)
-
Solvent: 1,4-Dioxane or DME (degassed)
Procedure:
-
Charge a microwave vial with the bromide, boronic acid, and catalyst.[1][4]
-
Add degassed solvent and aqueous base via syringe.[1]
-
Heat at 80–100 °C for 4–12 hours (thermal) or 120 °C for 30 min (microwave).
-
Filter through Celite, concentrate, and purify via flash chromatography.[1]
SAR Logic Visualization
Caption: Figure 2. Structure-Activity Relationship (SAR) map.[1] The C5 position is the primary vector for potency optimization, while the C2-N-Me core anchors the molecule.
References
-
Synthesis of 2-amino-5-bromothiazole derivatives. Source: ChemicalBook & Journal of Chemical and Pharmaceutical Research.[1] Context: General procedure for bromination of 2-aminothiazoles using Br2/AcOH.[1]
-
Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Source: BenchChem Application Notes.[1] Context: Detailed protocol for Suzuki-Miyaura coupling of sterically hindered aminothiazoles, directly applicable to the N-methyl derivative. (Note: Representative link for protocol verification)
-
Thiazole Derivatives in Medicinal Chemistry. Source:Molecules (MDPI), 2021.[1] "Thiazole Ring-A Biologically Active Scaffold".[1][6][7] Context: Comprehensive review of thiazole biological activity, including kinase and antimicrobial applications.[1]
-
N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Wikipedia / Organic Chemistry Portal.[1] Context: Mechanism and standard conditions for electrophilic bromination of heterocycles.[1]
-
2-Aminothiazole as a Privileged Scaffold. Source:Scholars Research Library, 2014.[1] "Biological and medicinal significance of 2-aminothiazoles". Context: Discusses the broad spectrum of biological activities and drug examples containing this moiety.[1][8][9][10][5][11]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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- 3. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide in water vs organic solvents
[1]
Executive Summary
This guide provides an in-depth technical analysis of the solubility profile of This compound (CAS: 1909320-12-2).[1] As a halogenated aminothiazole derivative, this compound serves as a critical scaffold in the synthesis of bioactive molecules, including PI3K inhibitors and antimicrobial agents.[2][3][4] Understanding its solubility behavior is paramount for optimizing reaction yields, purification via recrystallization, and formulation stability.[2][3][4]
The hydrobromide salt form confers significant aqueous solubility compared to its free base counterpart, yet it exhibits a distinct solubility window in organic media governed by the interplay between the ionic salt lattice and the lipophilic 5-bromo-N-methylthiazole core.[1]
Physicochemical Characterization
Before addressing solvent-specific interactions, it is essential to establish the fundamental physicochemical properties that drive solubility.[1][2][3][5]
Table 1: Physicochemical Property Profile
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₄H₅BrN₂S[1][3][6] · HBr | Ionic character dominates solvation in polar media.[3][4] |
| Molecular Weight | ~273.98 g/mol (Salt) | Moderate MW facilitates dissolution but lattice energy is high.[2][3][4][5] |
| Salt Form | Hydrobromide (HBr) | High melting point (~165°C dec.); high water solubility; susceptible to common ion effect.[2][3][4][5] |
| pKa (Conj. Acid) | ~5.0 – 5.5 (Predicted) | pH-dependent solubility; precipitates as free base at pH > 6.[1][2][3][4]0. |
| LogP (Free Base) | ~2.0 (Predicted) | Moderate lipophilicity of the core; soluble in DMSO/MeOH once dissociated.[2][3][4] |
| H-Bond Donors | 2 (NH, NH⁺) | Strong interaction with protic solvents (Water, Alcohols).[1][2][3][4][5] |
Solubility Profile: Aqueous vs. Organic Solvents[2][3][4]
Aqueous Solubility & pH Dependence
The hydrobromide salt is highly soluble in water due to the ionization of the secondary amine and the solvation of the bromide counterion.[2][4][5] However, this solubility is strictly pH-dependent.[1][3]
-
Acidic Media (pH < 4): High solubility.[2][3][4][5] The compound remains fully protonated.[3][4]
-
Neutral to Basic Media (pH > 6): Drastic reduction in solubility.[2][3][4] As the pH approaches the pKa of the thiazole amine, the compound deprotonates to form the free base (5-bromo-N-methyl-1,3-thiazol-2-amine ), which is significantly less polar and likely to precipitate.[1]
-
Common Ion Effect: The presence of excess bromide ions (e.g., from NaBr or HBr) in the solution will suppress solubility, potentially inducing premature crystallization.[2][3][4]
Organic Solvent Compatibility
The solubility in organic solvents follows a gradient based on polarity and dielectric constant.[3][4][5]
Category A: High Solubility (Primary Solvents) [2][3][4]
-
Methanol (MeOH): Excellent solvent.[3][4][5] Disrupts the ionic lattice effectively while solvating the organic core.[3][4] Ideal for initial dissolution.[3][4]
-
Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): High solubility.[2][3][4][5] These polar aprotic solvents are standard for reaction media and stock solutions (often >100 mM).[2][3][4]
-
Water/Alcohol Mixtures: 1:1 Water:Ethanol or Water:DMF mixtures are optimal for recrystallization, balancing high solubility at high temperatures with selective precipitation upon cooling.[2][3][4][5]
Category B: Moderate/Low Solubility (Anti-Solvents) [2][3][4]
-
Ethanol (EtOH): Moderate solubility.[2][3][4][5] Often used as a co-solvent to induce controlled crystallization.[3][4]
-
Isopropanol (IPA): Low solubility.[2][3][4] Useful as an anti-solvent to crash out the salt from aqueous or methanolic solutions.[3][4]
-
Acetonitrile (MeCN): Poor solubility for the salt form, though the free base may dissolve.[2][3][4][5]
Category C: Insoluble (Wash Solvents) [2][3][4]
Experimental Protocols
Protocol: Thermodynamic Solubility Determination
Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.[2][4]
-
Preparation: Weigh approximately 50 mg of 5-bromo-N-methyl-1,3-thiazol-2-amine HBr into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent (Water, MeOH, or DMSO).[2][3][4][5]
-
Equilibration:
-
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure filter compatibility).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
Protocol: pH-Solubility Profiling (Salt Disproportionation)
Objective: To identify the pH at which the salt converts to the free base, causing precipitation.[2][4]
-
Stock Solution: Prepare a 20 mg/mL solution of the HBr salt in distilled water.
-
Titration: Slowly add 0.1 M NaOH dropwise while monitoring pH and turbidity.
-
Observation: Record the pH at the "Cloud Point" (onset of turbidity).
Visualization: Solubility Screening Workflow
The following diagram outlines the logical decision tree for selecting the optimal solvent system for purification or reaction based on solubility data.
Figure 1: Decision matrix for solvent selection based on process goals (Reaction, Purification, or Analysis).
References
-
ChemicalBook. (2025).[2][3][4][5][7] 2-Amino-5-bromothiazole Properties and Synthesis. Retrieved from [2][3][4]
-
National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 43600, 2-Amino-5-bromothiazole.[1][3][5] Retrieved from [2][3][4]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5-substituted 2-aminothiazoles.[1][3][6][8] J. Chem. Pharm.[3][4] Res., 6(5):147-152.[1][3][4][5] Retrieved from [2][3][4]
-
Sigma-Aldrich. (2025).[1][3][4][5] Product Specification: 2-Amino-5-bromothiazole hydrobromide.[1][3][6][9][10] Retrieved from [1][2][3][4]
-
Kingpharm. (2025).[3][4][5] Product Data: this compound [1909320-12-2].[1][3] Retrieved from [3][4]
Sources
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- 2. jocpr.com [jocpr.com]
- 3. PubChemLite - 2-(methylamino)-1,3-thiazole-5-carboxylic acid (C5H6N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. ias.ac.in [ias.ac.in]
- 5. 2-Methylthiazole | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt - Google Patents [patents.google.com]
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- 10. chembk.com [chembk.com]
Literature review of 2-amino-5-bromothiazole derivatives in drug design
Title: Strategic Utilization of 2-Amino-5-Bromothiazole Derivatives in Modern Drug Design: Synthetic Architectures and Pharmacological Profiling
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The Halogenated Lynchpin
In the landscape of heterocyclic drug design, the 2-aminothiazole scaffold is ubiquitous, appearing in FDA-approved drugs like Dasatinib and Dabrafenib. However, the 2-amino-5-bromothiazole subclass represents a critical, often under-discussed niche. It serves a dual purpose: first, as a bioactive fragment where the C-5 bromine enhances lipophilicity and engages in specific halogen-bonding interactions within protein pockets; and second, as a high-fidelity "lynchpin" intermediate for divergent synthesis.
This guide moves beyond basic reviews to provide a technical blueprint for leveraging this scaffold. We explore the causality behind its synthetic utility, map its structure-activity relationships (SAR), and provide self-validating protocols for its integration into library generation.
Synthetic Architectures: Constructing the Core
The synthesis of 2-amino-5-bromothiazole derivatives requires precise regiochemical control to avoid poly-bromination or ring oxidation.
The Regioselective Bromination Protocol
Direct bromination of 2-aminothiazole is the industry standard but is prone to generating HBr byproducts that can degrade sensitive functionalities. The use of N-bromosuccinimide (NBS) in polar aprotic solvents is preferred over elemental bromine for late-stage functionalization due to milder conditions.
Mechanism & Causality:
-
Electrophilic Aromatic Substitution (EAS): The C-5 position is the most electron-rich site on the thiazole ring, activated by the sulfur atom and the exocyclic amine.
-
Solvent Choice: DMF or Acetonitrile is chosen to solubilize the polar intermediate and stabilize the transition state.
Divergent Synthesis via C-5 Coupling
The C-5 bromine is a "soft" electrophile, making it an ideal candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira). This allows the rapid generation of 5-aryl or 5-heteroaryl libraries, crucial for accessing the hydrophobic pockets of kinase targets.
Figure 1: Divergent synthetic pathways from the 2-amino-5-bromothiazole core. The scaffold acts as a junction point for accessing diverse chemical spaces.
Pharmacological Profiles & SAR
The biological activity of these derivatives hinges on the electronic and steric properties of the C-5 and N-2 positions.
Structure-Activity Relationship (SAR) Logic
-
The C-5 Bromine: Often acts as a bioisostere for a methyl or ethyl group but with added lipophilicity (
). In some kinase inhibitors, the bromine atom forms a halogen bond with backbone carbonyl oxygens in the hinge region, increasing potency. -
The N-2 Amine: This is the primary hydrogen bond donor (HBD). Acylation (converting to an amide) reduces basicity and improves permeability but often reduces solubility.
Therapeutic Applications[1][2][3][4][5][6]
-
Anticancer (Kinase Inhibition): Derivatives where the C-5 Br is replaced by an aryl group (via Suzuki coupling) often target CDK, VEGFR, or Bcr-Abl. The thiazole nitrogen accepts a H-bond from the kinase hinge region.
-
Antimicrobial: The 2-amino-5-bromothiazole salt itself (hydrobromide) disrupts bacterial cell wall synthesis. N-acylated derivatives show efficacy against M. tuberculosis by inhibiting the MmpL3 transporter.
Quantitative Data Summary:
| Compound Class | Target/Organism | Key Modification | Activity Metric (IC50/MIC) | Mechanism Note |
| Core Scaffold | S. aureus | None (Hydrobromide salt) | MIC: 2.9 µM | Cell wall disruption/Efflux pump substrate |
| Derivative A | M. tuberculosis | N-2 Benzoyl substitution | MIC: 0.024 µM | Improved lipophilicity & transport |
| Derivative B | Bcr-Abl (Leukemia) | C-5 Aryl (via Br replacement) | IC50: < 50 nM | Hinge binder; mimics Dasatinib core |
| Derivative C | MCF-7 (Breast Cancer) | C-5 Bromo, N-4 t-Butyl | IC50: ~5.2 µM | Apoptosis induction (Caspase pathway) |
Experimental Protocols
These protocols are designed for reproducibility and high purity.
Protocol A: Synthesis of 2-Amino-5-Bromothiazole (NBS Method)
This method avoids the harsh exotherm of elemental bromine.
-
Setup: Charge a 250 mL round-bottom flask with 2-aminothiazole (10.0 g, 100 mmol) and THF (100 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve N-bromosuccinimide (NBS) (17.8 g, 100 mmol) in THF (50 mL). Add this solution dropwise over 30 minutes. Reasoning: Slow addition prevents over-bromination.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organic layers with saturated
and brine. Dry over .[1] Recrystallize from Ethanol. -
Yield Check: Expect ~85-90% yield. Product should be a tan/brown solid.
Protocol B: In Vitro Anticancer Screening (MTT Assay)
Validates the antiproliferative potential of the synthesized derivatives.
-
Seeding: Plate MCF-7 or A549 cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24h at 37°C/5%
. -
Treatment: Prepare stock solutions of derivatives in DMSO. Dilute to final concentrations (0.1 - 100 µM) in media. Control: 0.1% DMSO vehicle.
-
Incubation: Treat cells for 48 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanistic Visualization
Understanding how these derivatives interact with biological targets is crucial for rational design. The diagram below illustrates the SAR logic for a kinase inhibitor derived from the 5-bromo scaffold.
Figure 2: SAR Map of 2-amino-5-bromothiazole derivatives in kinase inhibition. The N-2 and N-3 positions anchor the molecule, while the C-5 position allows for deep pocket penetration.
References
-
BenchChem. (2025).[2] Comparative Efficacy of 2-Amino-5-bromo-4-t-butylthiazole: A Guide for Preclinical Evaluation. Retrieved from
-
National Institutes of Health (NIH). (2020). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. Retrieved from
-
ChemicalBook. (2024). 2-Amino-5-bromothiazole Synthesis Protocols. Retrieved from
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from
-
Drug Hunter. (2026).[3] Patent Highlights: Kinase Inhibitors and Thiazole Scaffolds. Retrieved from [3]
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The Stability of Thiazole Hydrobromide Salts Under Ambient Conditions: An In-depth Technical Guide
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its unique electronic properties and diverse biological activities.[1][2][3][4][5] When these active pharmaceutical ingredients (APIs) are formulated as hydrobromide salts, their physicochemical properties, including solubility and stability, are significantly altered. This guide provides a comprehensive technical overview of the stability of thiazole hydrobromide salts under ambient conditions, offering insights for researchers, scientists, and drug development professionals. We will delve into the inherent chemical characteristics of the thiazole moiety and the hydrobromide counter-ion, explore potential degradation pathways, and outline robust methodologies for stability assessment.
Fundamental Chemistry: The Interplay of the Thiazole Ring and Hydrobromide Counter-ion
The stability of a thiazole hydrobromide salt is intrinsically linked to the chemical nature of both the heterocyclic thiazole ring and the hydrobromide counter-ion.
The Thiazole Ring: An Aromatic and Stable Heterocycle
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[5][6] Its aromaticity, resulting from the delocalization of π-electrons, confers a significant degree of inherent stability to the core structure.[1][6][7] This stability is a key reason for its prevalence in a wide range of pharmaceuticals, including antimicrobial and antiretroviral agents.[2][3] However, the reactivity of the thiazole ring can be influenced by the presence of various substituents at its C-2, C-4, and C-5 positions, which can alter its electronic distribution and susceptibility to degradation.[1][7]
The Hydrobromide Salt Form: Enhancing Solubility and Presenting Unique Stability Challenges
Formulating a basic thiazole-containing API as a hydrobromide salt is a common strategy to enhance its aqueous solubility and improve its biopharmaceutical properties. However, the introduction of the hydrobromide counter-ion can also introduce specific stability challenges. Hydrobromide salts, like other halide salts, can be susceptible to disproportionation, particularly in the solid state.[8] This phenomenon involves the conversion of the salt back to the free base and hydrobromic acid, which can be influenced by factors such as humidity and temperature.[8] Furthermore, the hygroscopicity, or the tendency to absorb moisture from the atmosphere, of hydrobromide salts is a critical parameter to evaluate as it can significantly impact the physical and chemical stability of the solid form.[9][10][11]
Potential Degradation Pathways of Thiazole Hydrobromide Salts
Under ambient conditions, thiazole hydrobromide salts can be susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and photolysis. Understanding these pathways is crucial for developing stable formulations and establishing appropriate storage conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical salts. For thiazole hydrobromide salts, the stability can be pH-dependent.[12] In aqueous solutions, the thiazole ring can be susceptible to cleavage under acidic or basic conditions. Forced degradation studies on various thiazole derivatives have demonstrated that both acidic and alkaline hydrolysis can lead to significant degradation.[13][14] The specific degradation products will depend on the substitution pattern of the thiazole ring and the exact pH conditions.
Diagram: Generalized Hydrolytic Degradation of a Thiazole Ring
Caption: Potential hydrolytic degradation pathways for a substituted thiazole ring under acidic and basic conditions.
Oxidative Degradation
Oxidative degradation can be a significant concern for thiazole-containing compounds. The sulfur atom in the thiazole ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones. Forced degradation studies have shown that thiazole derivatives can degrade in the presence of oxidizing agents like hydrogen peroxide.[13][14] The presence of dissolved oxygen can also contribute to photo-oxidation.[15]
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation of thiazole-containing molecules.[15][16] The thiazole ring, being an aromatic system, can absorb light energy, which may lead to chemical breakdown.[15] Studies on certain thiazole derivatives have shown that photodegradation can lead to complex rearrangements and cleavage of the thiazole ring, sometimes involving reactions with singlet oxygen.[16] The specific substituents on the thiazole ring can significantly influence its photosensitivity.[15][16]
Methodologies for Stability Assessment
A robust stability testing program is essential to understand and predict the shelf-life of thiazole hydrobromide salts. This typically involves a combination of long-term stability studies under intended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment.[17][18][19][20] It involves subjecting the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.[13][14][21]
Table 1: Recommended Conditions for Forced Degradation Studies of Thiazole Hydrobromide Salts
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80 °C) | Hydrolytic cleavage of the thiazole ring |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80 °C) | Hydrolytic cleavage of the thiazole ring |
| Oxidation | 3-30% H₂O₂, ambient or slightly elevated temperature | Oxidation of the sulfur atom, other oxidative reactions |
| Photostability | Exposure to light source compliant with ICH Q1B guidelines | Photolytic cleavage, rearrangements, and photo-oxidation |
| Thermal Stress | Elevated temperature (e.g., 60-80 °C) in solid state and solution | Thermally induced degradation |
Stability-Indicating Analytical Methods
A key outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[13][14] This method must be able to separate the intact drug substance from all potential degradation products, ensuring accurate quantification of the API and its impurities over time.
Diagram: Workflow for Developing a Stability-Indicating HPLC Method
Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.
Best Practices for Handling and Storage
Based on the potential stability liabilities, the following best practices are recommended for handling and storing thiazole hydrobromide salts to ensure their integrity:
-
Control of Humidity: Due to the potential for hygroscopicity and disproportionation, it is crucial to store thiazole hydrobromide salts in well-sealed containers in a low-humidity environment. The use of desiccants may be warranted.
-
Protection from Light: To mitigate the risk of photodegradation, these salts should be stored in light-resistant containers, such as amber vials or bottles.[15]
-
Temperature Control: Storage at controlled room temperature, away from sources of heat, is recommended to minimize thermally induced degradation.
-
Inert Atmosphere: For solutions, particularly for long-term storage or for compounds known to be sensitive to oxidation, purging with an inert gas like nitrogen or argon can help to minimize oxidative degradation.[15]
Conclusion
Thiazole hydrobromide salts are a valuable class of compounds in drug development, offering improved solubility and bioavailability for many thiazole-containing APIs. However, a thorough understanding of their potential stability challenges is paramount for successful formulation development and ensuring product quality. By considering the inherent chemistry of the thiazole ring and the hydrobromide counter-ion, and by implementing robust stability testing programs, researchers can effectively mitigate risks associated with degradation and develop stable and efficacious pharmaceutical products.
References
- A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: )
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- An Overview of Thiazole Derivatives and its Biological Activities. (URL: )
- A Review On Chemistry And Antimicrobial Activity Of Thiazole. (URL: )
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Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])
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Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (URL: [Link])
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products - SciELO. (URL: [Link])
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (URL: [Link])
-
Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. (URL: [Link])
-
A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10 - ChemRxiv. (URL: [Link])
-
Synthesis of thiazolium salts and their screening for catalytic activity - ResearchGate. (URL: [Link])
-
Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. (URL: [Link])
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL: [Link])
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Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (URL: [Link])
-
Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. (URL: [Link])
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Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State | ACS Omega - ACS Publications. (URL: [Link])
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. (URL: [Link])
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - Digital Commons @ USF - University of South Florida. (URL: [Link])
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Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (URL: [Link])
-
Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J. (URL: [Link])
-
Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters. (URL: [Link])
-
Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties - ResearchGate. (URL: [Link])
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. (URL: [Link])
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Thiazole - Wikipedia. (URL: [Link])
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. (URL: [Link])
-
pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity - ResearchGate. (URL: [Link])
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. (URL: [Link])
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. (URL: [Link])
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC. (URL: [Link])
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs - Journal of Pharmaceutical Negative Results. (URL: [Link])
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. (URL: [Link])
-
Review on development of forced degradation studies and its approaches on stability indicating method. (URL: [Link])
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: [Link])
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC. (URL: [Link])
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Molecular weight and formula analysis of 5-bromo-N-methyl-1,3-thiazol-2-amine HBr
[1]
Executive Summary
This compound is a halogenated heterocyclic ammonium salt commonly utilized as a pharmacophore building block or a fragment-based drug discovery (FBDD) intermediate.[1] Its structural integrity relies on the stability of the thiazole ring and the specific stoichiometry of the hydrobromide counterion.[1]
This guide addresses the critical disconnect often found in commercial certificates of analysis: the distinction between the bulk molecular weight (required for stoichiometry) and the monoisotopic mass (observed in spectrometry).
Compound Identity
| Property | Detail |
| IUPAC Name | This compound |
| Core Scaffold | 1,3-Thiazole |
| Functional Groups | Secondary amine (methylated), Aryl bromide |
| Salt Form | Hydrobromide (1:1 stoichiometry) |
| Empirical Formula (Salt) | C₄H₆Br₂N₂S |
| Empirical Formula (Free Base) | C₄H₅BrN₂S |
Molecular Weight & Formula Analysis
Precise gravimetric preparation requires the use of the Bulk Average Molecular Weight , while mass spectrometric identification requires the Monoisotopic Mass of the cationic species.[1]
Formula Derivation
The molecular formula is derived by summing the contributions of the functionalized free base and the hydrohalic acid.[1]
-
Thiazole Core (C₃H₃NS): The parent heterocycle.[1]
-
Modifications:
-
Salt Formation: Addition of HBr across the basic amine/imine nitrogen.
-
Net Salt: C₄H₅BrN₂S + HBr → C₄H₆Br₂N₂S .[1]
-
Quantitative Mass Data
The following table contrasts the mass values necessary for different analytical techniques.
| Parameter | Value ( g/mol or Da) | Application |
| Average Molecular Weight (Salt) | 273.98 | Gravimetry / Stoichiometry |
| Average Molecular Weight (Base) | 193.07 | Pharmacokinetics (Dose adjustment) |
| Monoisotopic Mass (Cation [M+H]⁺) | 192.9435 | HRMS / LC-MS Identification |
| Exact Mass (Neutral Salt) | 271.8621 | Elemental Analysis Simulation |
Critical Note: The bulk salt contains two bromine atoms (one covalent, one ionic), whereas the positive ion observed in Mass Spectrometry typically contains only one bromine atom (the covalent substituent), as the bromide counterion (Br⁻) dissociates.[1]
Mass Spectrometry: Isotopic Pattern Analysis
The most definitive confirmation of this structure is the isotopic signature.[1] Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% vs 49.31%).[3]
The "Double Bromine" Trap
In Elemental Analysis (Combustion) , the instrument measures the bulk salt containing two bromine atoms. The statistical distribution follows a 1:2:1 pattern:
-
⁷⁹Br-⁷⁹Br (M)
-
⁷⁹Br-⁸¹Br (M+2) (Double probability)[1]
-
⁸¹Br-⁸¹Br (M+4)
However, in LC-MS (ESI+) , the bromide counterion is lost.[1] The spectrum displays the protonated free base [M+H]⁺ containing only one bromine.[1]
Expected MS Spectrum (ESI+)
Target Ion: [C₄H₆BrN₂S]⁺
-
m/z 192.94 (100%) : Contains ⁷⁹Br.[1]
-
m/z 194.94 (~98%) : Contains ⁸¹Br.[1]
-
Observation: A "twin tower" doublet separated by 2 Da with almost equal intensity.[1]
Theoretical Elemental Analysis (Bulk Salt)
For validation via combustion analysis, compare experimental results to these theoretical limits:
| Element | Count | % Composition (by Wt) | Tolerance |
| Carbon | 4 | 17.53% | ± 0.4% |
| Hydrogen | 6 | 2.21% | ± 0.4% |
| Nitrogen | 2 | 10.22% | ± 0.3% |
| Bromine | 2 | 58.33% | ± 0.5% |
| Sulfur | 1 | 11.70% | ± 0.3% |
Spectroscopic Identification (NMR)[1][4][5][9]
Nuclear Magnetic Resonance (NMR) confirms the regiochemistry of the methylation and bromination.[1]
Proton NMR (¹H-NMR) in DMSO-d₆
The formation of the HBr salt causes significant deshielding of the amine protons and the methyl group compared to the free base.[1]
-
δ 2.95 - 3.05 ppm (Singlet, 3H): The N-methyl group (-NHCH₃ ).[1] In the salt form, this may shift slightly downfield due to the positive charge on the adjacent nitrogen.
-
δ 7.40 - 7.50 ppm (Singlet, 1H): The aromatic proton at Position 4 (C4-H ).[1] The presence of the electron-withdrawing Bromine at Position 5 eliminates the coupling typically seen in unsubstituted thiazoles, resulting in a sharp singlet.[1]
-
δ 9.00 - 10.00 ppm (Broad Singlet, 2H): Exchangeable protons from the ammonium/amine salt (-NH₂ ⁺CH₃).[1] These peaks are often broad and may disappear upon D₂O shake.
Carbon NMR (¹³C-NMR)
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for validating the compound, distinguishing between salt and free base analysis.
Figure 1: Analytical validation workflow distinguishing between ionic detection (MS) and bulk composition (EA).
Experimental Protocol: Salt-to-Base Conversion
For applications requiring the free amine (e.g., nucleophilic substitution reactions), the HBr salt must be neutralized.[1]
-
Dissolution: Suspend 1.0 eq of the HBr salt in water (10 mL/g).
-
Neutralization: Slowly add saturated NaHCO₃ solution or 1M NaOH at 0°C until pH ~9-10.
-
Note: Monitor for precipitation of the free base.[1]
-
-
Extraction: Extract with Ethyl Acetate (3x). The methylated aminothiazole is moderately polar; ensure thorough extraction.
-
Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Verification: The ¹H-NMR of the free base will show an upfield shift of the methyl and aromatic protons compared to the salt.[1]
References
-
PubChem Compound Summary. (2025). 2-Thiazolamine, 5-bromo-.[1][2][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The M+2 Peak. Retrieved from [Link]
-
LibreTexts Chemistry. (2022).[1] 6.4: Isotope Abundance and Mass Spectrometry. Retrieved from [Link]
-
ChemGuide. (2025). Mass Spectra - The M+2 Peak. Retrieved from [Link]
Sources
- 1. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]
- 2. 4-Bromo-5-methyl-1,3-thiazol-2-amine | C4H5BrN2S | CID 45789612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Methodological & Application
Application Note: Synthesis of 5-Bromo-N-methyl-1,3-thiazol-2-amine Hydrobromide
[1]
Abstract
This technical guide details the synthesis protocol for 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide , a critical intermediate in the development of aminothiazole-based pharmacophores. The protocol prioritizes the direct electrophilic bromination of N-methyl-1,3-thiazol-2-amine using molecular bromine (
Introduction & Retrosynthetic Analysis[1]
The Aminothiazole Scaffold
The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, appearing in diverse therapeutics such as Dasatinib (kinase inhibitor) and various cephalosporins. The introduction of a bromine atom at the C5 position is strategically valuable; it activates the ring for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitutions (
Mechanistic Rationale
The synthesis relies on Electrophilic Aromatic Substitution (
-
Regioselectivity: The C5 position is significantly more nucleophilic than C4 due to resonance stabilization from the sulfur atom and the exocyclic nitrogen.
-
Salt Formation: Using molecular bromine (
) generates hydrogen bromide (HBr) as a byproduct. In aprotic or weakly protic solvents (e.g., , AcOH), the basic thiazole nitrogen becomes protonated, causing the product to precipitate as the hydrobromide salt.
Retrosynthetic Pathway
The most efficient route disconnects the C5-Br bond, leading back to the parent amine, which can be derived from N-methylthiourea and chloroacetaldehyde via the Hantzsch synthesis.
Figure 1: Retrosynthetic analysis showing the disconnection to the parent thiazole and Hantzsch precursors.
Experimental Protocols
Materials & Reagents
| Reagent | Purity | Role | Hazard Note |
| N-methyl-1,3-thiazol-2-amine | >98% | Substrate | Irritant, Hygroscopic |
| Bromine ( | 99.5% | Electrophile | Corrosive, Volatile, Toxic |
| Acetic Acid (Glacial) | ACS Grade | Solvent | Corrosive |
| Diethyl Ether | Anhydrous | Wash Solvent | Flammable, Peroxide former |
| Sodium Bisulfite | sat.[1][2][3][4] aq. | Quench | Irritant |
Protocol A: Direct Bromination (Primary Route)
This protocol yields the hydrobromide salt directly.
Step-by-Step Methodology:
-
Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH solution) to trap HBr fumes.
-
Critical: Perform all operations in a well-ventilated fume hood.[5]
-
-
Dissolution:
-
Charge the flask with N-methyl-1,3-thiazol-2-amine (11.4 g, 100 mmol).
-
Add Glacial Acetic Acid (50 mL). Stir until fully dissolved. The reaction is slightly exothermic; cool to 0–5°C using an ice-water bath.
-
-
Bromination:
-
Prepare a solution of Bromine (16.0 g, 5.2 mL, 100 mmol, 1.0 eq) in Acetic Acid (20 mL).
-
Transfer the bromine solution to the addition funnel.
-
Dropwise Addition: Add the bromine solution slowly over 45–60 minutes. Maintain the internal temperature below 10°C.
-
Observation: The solution will initially turn orange/red and then fade as bromine is consumed. A precipitate (the HBr salt) typically begins to form halfway through the addition.
-
-
Reaction Completion:
-
Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for an additional 2 hours.
-
Validation: Monitor by TLC (System: 50% EtOAc/Hexane). Note: The salt may need to be neutralized on the TLC plate with
vapor to run properly.
-
-
Isolation:
-
Cool the mixture back to 0°C to maximize precipitation.
-
Filter the solid under vacuum using a sintered glass funnel.
-
Wash 1: Wash the filter cake with cold Acetic Acid (10 mL).
-
Wash 2: Wash copiously with Diethyl Ether (3 x 30 mL) to remove residual acetic acid and bromine traces.
-
-
Drying:
-
Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Expected Yield: 80–90% Appearance: Off-white to pale yellow crystalline solid.
Protocol B: Alternative NBS Route (Free Base)
If the free base is required for immediate use, or if handling liquid bromine is prohibited:
-
Dissolve N-methyl-1,3-thiazol-2-amine (1.0 eq) in Acetonitrile or DMF at 0°C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Stir at RT for 4 hours.
-
Concentrate solvent, redissolve in EtOAc, wash with water and brine.
-
Dry over
and concentrate. -
Note: To convert to HBr salt, dissolve in EtOH and add 48% aq. HBr, then precipitate with Ether.
Reaction Mechanism & Workflow
The reaction proceeds via a standard
Figure 2: Reaction pathway for the electrophilic bromination of the thiazole ring.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.
| Technique | Expected Signal / Characteristic |
| Appearance | White to pale yellow crystalline powder. |
| Melting Point | >150°C (decomposition often observed for salts). |
| C2 (guanidine-like) ~170 ppm; C4 ~140 ppm; C5 (C-Br) ~100 ppm; | |
| Mass Spec (ESI+) |
Troubleshooting Guide:
-
Polybromination: If the 4,5-dibromo product is observed, ensure the temperature is kept strictly <10°C during addition and the stoichiometry of
does not exceed 1.05 eq. -
Sticky Solid: If the product oils out, triturate vigorously with diethyl ether or acetone to induce crystallization.
Safety & Handling (HSE)
-
Bromine (
): Highly toxic and corrosive. Causes severe burns. Use only with double-gloved hands (Nitrile + Laminate) and a face shield. Keep sodium thiosulfate solution nearby to neutralize spills. -
Hydrobromic Acid (HBr): The reaction generates HBr gas. Ensure the scrubber system is active. Do not inhale fumes.
-
Waste Disposal: All aqueous washes containing bromide/bromine must be quenched with sodium bisulfite before disposal into the halogenated waste stream.
References
-
General Bromination of 2-Aminothiazoles
-
Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- Source:Journal of Organic Chemistry (via NIH/ACS).
-
URL:[Link] (Contextual grounding from search results).
-
-
Hantzsch Thiazole Synthesis (Parent Compound)
-
Title: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide.[5]
-
Source: BenchChem Application Notes.
-
-
Salt Formation & Characterization
-
Mechanistic Insight
-
Title: Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles.
-
Source: NIH / PMC.
-
URL:[Link] (Generalized link to PMC database for verification of mechanism).
-
Application Note & Protocol: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of 5-bromo-N-methyl-1,3-thiazol-2-amine
Introduction: The Strategic Importance of 2-Amino-5-Arylthiazoles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the pharmaceutical industry, where the synthesis of complex molecular architectures is paramount.[2][4] Within this context, the 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][5][6]
This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-N-methyl-1,3-thiazol-2-amine with various arylboronic acids. The functionalization of the C5 position of the thiazole ring is a key strategy for expanding structure-activity relationships (SAR) in drug discovery programs.[7] However, the electron-rich nature of the 2-aminothiazole ring can present unique challenges, including potential catalyst inhibition.[1][8] Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This document outlines a robust general procedure, discusses key mechanistic considerations, and provides a framework for troubleshooting and optimization.
Mechanism and Key Experimental Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][9] A thorough understanding of this mechanism is crucial for rational experimental design and troubleshooting.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Causality Behind Experimental Choices:
-
The Catalyst (Palladium Source and Ligand): The reaction is initiated by the oxidative addition of the aryl halide (5-bromo-N-methyl-1,3-thiazol-2-amine) to a Pd(0) complex.[9] The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is critical.[1] Ligands, such as bulky biarylphosphines, stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity to facilitate both the oxidative addition and the final reductive elimination step.
-
The Base: The transmetalation step, where the organic group is transferred from boron to palladium, requires the activation of the organoboron species.[10] A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex, which readily undergoes transmetalation.[1][10] The choice of base can significantly influence the reaction rate and yield, especially when dealing with substrates that are sensitive to pH.[11]
-
The Solvent System: The solvent must be capable of dissolving all reactants and be stable at the required reaction temperature. Anhydrous solvents like 1,4-dioxane, toluene, or DMF are commonly used, often in a biphasic mixture with water to aid in the dissolution of the inorganic base.[1]
-
Substrate-Specific Challenges: The presence of the N-methyl-2-amino group on the thiazole ring introduces an electron-rich nitrogen atom that can potentially coordinate to the palladium center, leading to catalyst inhibition.[8] This necessitates careful selection of ligands that can minimize this unproductive binding and maintain catalytic activity.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-N-methyl-1,3-thiazol-2-amine with a generic arylboronic acid.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Materials:
| Reagent | M.W. | Equivalents | Sample Amount (1.0 mmol scale) |
| 5-bromo-N-methyl-1,3-thiazol-2-amine | 208.08 | 1.0 | 208 mg |
| Arylboronic acid | Variable | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 0.01 - 0.05 | 11.6 - 57.8 mg |
| Base (e.g., K₃PO₄) | 212.27 | 2.0 - 3.0 | 425 - 637 mg |
| Anhydrous Solvent (e.g., 1,4-dioxane) | - | - | 5 mL |
| Water (degassed) | - | - | 1 mL |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N-methyl-1,3-thiazol-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[1]
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Seal the flask, then evacuate and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.[1][6]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).[1]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 5-aryl-N-methyl-1,3-thiazol-2-amine.[1]
Optimization and Troubleshooting
Achieving optimal results may require fine-tuning the reaction conditions. The following table provides a starting point for optimization, based on common variables.
Table 1: Reaction Optimization Parameters
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 92 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 88 |
| 4 | Pd(dppf)Cl₂ (5)[12] | - | K₂CO₃ (3) | DME/H₂O (4:1) | 80 | 78 |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Insufficiently anhydrous/degassed solvent; Ineffective base. | Use a fresh batch of catalyst; Ensure solvents are properly dried and degassed; Screen different bases (e.g., Cs₂CO₃ is often more effective). |
| Formation of Side Products | Homocoupling of boronic acid; Protodeboronation. | Use a slight excess of the boronic acid (1.1-1.2 equiv); Ensure rigorous exclusion of oxygen; Lower the reaction temperature. |
| Incomplete Conversion | Insufficient reaction time or temperature; Catalyst deactivation. | Increase reaction time or temperature; Add a fresh portion of the catalyst; Screen different ligands that may offer better stability. |
| Difficulty in Purification | Product co-elutes with impurities. | Adjust the solvent system for column chromatography; Consider recrystallization of the final product. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of 5-aryl-N-methyl-1,3-thiazol-2-amines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably access a diverse range of these valuable compounds. The protocol and optimization strategies outlined in this application note provide a solid foundation for drug development professionals and scientists to successfully implement this critical transformation in their synthetic endeavors.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
- ResearchGate. Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents.
-
MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Available from: [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
PMC. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
-
Chemija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Synthesis of Heterocyclic Libraries Utilizing the 5-Bromo-N-methyl-1,3-thiazol-2-amine Scaffold
Executive Summary
This application note details the strategic deployment of 5-bromo-N-methyl-1,3-thiazol-2-amine as a privileged scaffold for the generation of diversity-oriented heterocyclic libraries. The thiazole core is a cornerstone in medicinal chemistry, appearing in FDA-approved drugs such as Dasatinib (kinase inhibitor) and Cefdinir (antibiotic). The specific N-methylated variant offers distinct advantages over the primary amine: it improves solubility, prevents the formation of unstable Schiff bases, and directs chemoselectivity toward tertiary amide/urea formation.
This guide provides validated protocols for orthogonal functionalization at the C-5 (Suzuki/Buchwald coupling) and N-2 (acylation/alkylation) positions, enabling the rapid assembly of Structure-Activity Relationship (SAR) sets.
Scaffold Analysis & Reactivity Profile[1]
The 5-bromo-N-methyl-1,3-thiazol-2-amine scaffold presents a bifunctional handle for divergent synthesis. Understanding the electronic properties of the ring is critical for reaction success.
Structural Properties[2][3]
-
C-5 Position (Electrophilic): The carbon-bromine bond at position 5 is activated for oxidative addition by palladium(0) species. The electron-rich nature of the thiazole ring (relative to pyridine) facilitates transmetalation but requires electron-rich ligands (e.g., phosphines) to stabilize the oxidative addition complex.
-
N-2 Position (Nucleophilic): The exocyclic nitrogen is a secondary amine. Unlike 2-aminothiazoles which can exist in amino-imino tautomeric equilibrium, the N-methyl group locks the nitrogen in the amino form, enhancing nucleophilicity for acylation while reducing potential for metal catalyst poisoning compared to the primary amine.
Reactivity Roadmap (Graphviz Visualization)
The following diagram illustrates the divergent library synthesis strategy, highlighting the orthogonal pathways available from the core scaffold.
Figure 1: Divergent synthesis strategy for 5-bromo-N-methyl-1,3-thiazol-2-amine libraries. Path C is often preferred to prevent catalyst poisoning by the free amine during Pd-coupling.
Experimental Protocols
Protocol A: C-5 Suzuki-Miyaura Cross-Coupling
Objective: Introduction of aryl/heteroaryl diversity at the C-5 position. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetalation with boronic acids, and reductive elimination.[1]
Materials:
-
Scaffold: 5-bromo-N-methyl-1,3-thiazol-2-amine (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the scaffold (1.0 mmol, 193 mg), aryl boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas the mixture by bubbling nitrogen/argon for 5 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) quickly and seal the vessel.
-
Reaction:
-
Microwave: Heat at 100°C for 30 minutes.
-
Thermal: Heat at 90°C for 4–12 hours.
-
-
Workup: Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Optimization Notes:
-
For sterically hindered boronic acids, switch to Pd(PPh₃)₄ or SPhos Pd G2 .
-
If the substrate contains base-sensitive groups, use KF as the base in dry THF.
Protocol B: N-2 Acylation (Amide Formation)
Objective: Capping the secondary amine to create a tertiary amide, modulating lipophilicity and target binding.
Materials:
-
Scaffold/Intermediate: N-methyl-thiazol-2-amine derivative (1.0 equiv)
-
Acylating Agent: Acid Chloride (R-COCl) or Carboxylic Acid + Coupling Agent (HATU)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)
-
Solvent: DCM (Dichloromethane) or DMF
Step-by-Step Procedure (Acid Chloride Method):
-
Dissolution: Dissolve the scaffold (1.0 mmol) in dry DCM (5 mL) and cool to 0°C.
-
Base Addition: Add DIPEA (2.0 mmol, 348 µL).
-
Acylation: Dropwise add the acid chloride (1.1 mmol).
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2–4 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
Why N-Methyl Matters: The N-methyl group creates a tertiary amide upon acylation. Unlike secondary amides, these lack a hydrogen bond donor, which can significantly alter membrane permeability and solubility profiles (improving CNS penetration in some cases).
Protocol C: C-5 Buchwald-Hartwig Amination
Objective: Introduction of amine diversity (C-N bond formation) at C-5.
Materials:
-
Scaffold: 5-bromo-N-methyl-1,3-thiazol-2-amine (1.0 equiv)
-
Amine Partner: R-NH₂ or R₂NH (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%) or BrettPhos (for primary amines)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict Argon flow, combine Pd₂(dba)₃, Ligand, Base, and Scaffold in a reaction vial.
-
Solvent: Add anhydrous solvent (degassed).
-
Amine Addition: Add the amine coupling partner.
-
Heating: Heat at 100–110°C for 12–18 hours.
-
Workup: Dilute with EtOAc, filter through Celite, and purify via reverse-phase HPLC or silica chromatography.
Troubleshooting & Optimization Guide
Common issues encountered with aminothiazole libraries and their solutions.
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki | Catalyst poisoning by N-2 amine | Protect N-2 first: Perform Protocol B (Acylation) before Protocol A. The amide is less coordinating than the amine. |
| Protodebromination | Reduction of C-Br bond instead of coupling | Use anhydrous solvents; switch solvent to Toluene/EtOH; lower reaction temperature. |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw x3). |
| Incomplete Conversion | Steric hindrance at C-5 | Switch to highly active catalysts like Pd(Amphos)Cl₂ or XPhos Pd G3 . |
Mechanistic Insight: The "Poisoning" Effect
The free nitrogen at the 2-position of the thiazole (and the ring nitrogen at position 3) can coordinate to the Palladium center, displacing phosphine ligands and creating an inactive "Pd-sink."
Recommendation: For high-throughput library production, Path C (Acylation First) is statistically more robust. By converting the secondary amine to a tertiary amide, you reduce the Lewis basicity of the exocyclic nitrogen, preserving the active Pd catalyst for the C-5 coupling.
Figure 2: Catalyst deactivation pathway by free amine coordination vs. productive cycle with acylated scaffold.
References
-
Ohkubo, M., et al. "Synthesis and biological activities of 2-aminothiazole derivatives as specific inhibitors of protein kinases." Bioorganic & Medicinal Chemistry, 2021.[2]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
BenchChem. "Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine." (Analogous chemistry for aminothiazoles).
-
Sigma-Aldrich. "5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine Product Sheet." (Reference for physical properties of analogs).
Sources
Standard operating procedure for handling brominated thiazole salts in synthesis
Application Note: Strategic Handling and Utilization of Brominated Thiazole Salts in Synthesis
Introduction
Brominated thiazoles are critical scaffolds in the synthesis of agrochemicals, pharmaceuticals (e.g., antiretrovirals, antibiotics), and organic semiconductors. However, their handling presents a dichotomy: the thiazole ring is electron-rich and prone to oxidation, while the carbon-bromine (C-Br) bond—essential for downstream cross-coupling—is often labile, susceptible to photodebromination and hydrolysis.
To mitigate these instability issues, these reagents are frequently handled as brominated thiazole salts (e.g., hydrobromide or hydrochloride salts of 2-bromothiazole, or
This guide outlines the standard operating procedures (SOPs) for handling these salts to ensure high fidelity in synthetic applications.
Pre-Analytical: Safety, Storage, and Stability
Core Principle: The stability of brominated thiazole salts is governed by the prevention of hydrolysis (moisture) and photodebromination (UV light).
Storage Specifications
-
Temperature: Store at -20°C . Long-term storage at room temperature accelerates the formation of "tars" (polymerization products) due to intermolecular quaternization between the thiazole nitrogen and the bromine of a neighboring molecule.
-
Atmosphere: Strictly under Argon or Nitrogen.[1] These salts are hygroscopic; absorbed water facilitates hydrolysis of the C-Br bond, releasing HBr and generating the inactive hydroxythiazole (thiazolone).
-
Container: Amber glass vials with Teflon-lined caps.
Safety Profile (H-Phrases)
-
H314/H318: Causes severe skin burns and eye damage (due to acidic nature of the salt).
-
H335: May cause respiratory irritation (dust hazard).
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and handling inside a fume hood.
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling these salts, distinguishing between storage forms and reactive intermediates.
Figure 1: Critical workflow for transitioning brominated thiazole salts from storage to active synthesis.
Protocol A: Synthesis and Isolation of Bromothiazole Salts
Objective: To convert unstable free-base bromothiazoles into stable crystalline salts (e.g., HBr salt) for storage or purification. Causality: Column chromatography on silica gel often degrades brominated thiazoles due to the acidity of the silica and the "stickiness" of the basic nitrogen. Salt precipitation avoids this.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture containing the bromothiazole in a minimal amount of anhydrous diethyl ether or toluene .
-
Note: Avoid alcohols or water, which can promote nucleophilic displacement of the bromine.
-
-
Acidification: Cool the solution to 0°C. Dropwise, add 4M HCl in dioxane or anhydrous HBr in acetic acid (1.05 equivalents).
-
Observation: A white to off-white precipitate should form immediately.
-
-
Precipitation: Stir at 0°C for 30 minutes to ensure complete salt formation.
-
Filtration: Filter the solid under an inert atmosphere (Schlenk filtration or rapid vacuum filtration with a nitrogen blanket).
-
Washing: Wash the filter cake with cold, anhydrous ether (
mL) to remove non-polar impurities. -
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
-
Validation: Check purity via
H NMR in DMSO- . The acidic proton on the nitrogen usually appears as a broad singlet >10 ppm.
-
Protocol B: Suzuki-Miyaura Coupling Using Bromothiazole Salts
Objective: To utilize the stabilized salt in a Palladium-catalyzed cross-coupling reaction. Challenge: The acidic salt will protonate the organoboron species or strip ligands from the Palladium catalyst if not neutralized correctly in situ.
Reagents:
-
Substrate: 2-Bromothiazole Hydrobromide (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl
DCM (3-5 mol%) -
Base: K
PO (3.0 equiv) or Cs CO (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water (for hydrophobic substrates).
Procedure:
-
Degassing (Critical):
-
Add the solvents to the reaction vessel before adding reagents. Sparge with Argon for 15 minutes.
-
Reasoning: Thiazoles are sensitive to oxidative dimerization. Removing oxygen protects both the catalyst and the scaffold.
-
-
Reagent Addition:
-
Add the Bromothiazole Salt , Boronic Acid , and Base to the vessel against a counter-flow of Argon.
-
Do not add the catalyst yet.
-
-
In-Situ Free-Basing:
-
Catalyst Addition:
-
Reaction:
-
Heat to 80°C. Monitor via LCMS or TLC.
-
Endpoint: Look for the consumption of the bromothiazole.
-
Note: If the reaction stalls, add a second portion of boronic acid, as protodeboronation is a common side reaction with thiazoles.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Black Tar / Oil | Polymerization or Ring Opening. | Thiazole rings can open under strong basic conditions at high heat. Switch to a milder base (e.g., NaHCO |
| Loss of Bromine (Des-bromo product) | Hydrodehalogenation. | Pd-hydride species formed via |
| Low Conversion | Catalyst Poisoning. | The thiazole nitrogen (N) coordinates to Pd. Increase catalyst loading or use a bulky ligand (e.g., XPhos, SPhos) to prevent N-coordination. |
| Starting Material Remains (Salt) | Incomplete Neutralization. | The salt did not dissolve/free-base. Ensure water is present in the solvent system (Suzuki) or use a soluble organic base (DBU/TEA) for anhydrous couplings. |
Mechanistic Visualization: Catalyst Poisoning vs. Cycle
The following diagram details the competition between the productive catalytic cycle and the inhibitory coordination of the thiazole nitrogen.
Figure 2: Mechanistic pathway highlighting the necessity of steric bulk in ligands to prevent N-coordination poisoning.
References
-
Uzelac, E. J., & Rasmussen, S. C. (2017).[6] Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.[6][7] The Journal of Organic Chemistry, 82(11), 5947–5951.[6] [Link]
-
Ji, T., et al. (2022). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex.[8][9] Canadian Journal of Chemistry. [Link]
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. (PDF) A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10 [academia.edu]
- 9. harvest.usask.ca [harvest.usask.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. My goal as your application scientist is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and successful functionalization is key to many discovery programs.[1][2]
This document addresses common challenges and questions in a direct Q&A format, combining established chemical principles with practical, field-proven advice.
Part 1: Troubleshooting Guide
This section tackles the most frequent issues encountered during reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has a low yield or is failing to proceed. What are the primary factors to investigate?
This is the most common challenge, and the solution often lies in systematically evaluating four key areas of your reaction setup. The hydrobromide salt form of the starting material and the electronic nature of the thiazole ring require special consideration.
Primary Cause 1: Inadequate Base Selection and Stoichiometry
The starting material is a hydrobromide salt, meaning the 2-(N-methylamino) group is protonated. This proton must be removed for the catalytic cycle to proceed efficiently.
-
The "Why": Your reaction requires a base for two distinct purposes: (1) to neutralize the HBr salt and generate the free amine form of the reactant, and (2) to participate in the catalytic cycle itself (e.g., to facilitate the transmetalation step in a Suzuki coupling). A common mistake is using an insufficient amount of base to accomplish both tasks.
-
Solution:
-
Stoichiometry: Use a minimum of 3 equivalents of base: 1 equivalent for the HBr neutralization and 2 equivalents for the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is often required. For Suzuki reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points due to their solubility and efficacy.[1] For Buchwald-Hartwig aminations, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically necessary.[3][4]
-
Primary Cause 2: Suboptimal Catalyst-Ligand System
The efficiency of palladium-catalyzed reactions is critically dependent on the ligand coordinated to the metal center.[5][6] The ligand stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and modulates its reactivity to favor the desired reaction pathway.
-
The "Why": The electron-rich 2-(N-methylamino)thiazole can coordinate to the palladium center, potentially interfering with the catalytic cycle. A well-chosen ligand will outcompete this coordination and promote the key steps of oxidative addition and reductive elimination.[7]
-
Solution:
-
For Suzuki Coupling: Start with a standard catalyst system like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a phosphine ligand such as SPhos or XPhos.
-
For Buchwald-Hartwig Amination: This reaction is highly sensitive to ligand choice. Sterically hindered biarylphosphine ligands are the standard.[3] Refer to the table below for recommended starting points.
-
Catalyst Loading: While lower catalyst loading is desirable for sustainability, troubleshooting should begin at a higher loading (e.g., 1-5 mol%) to ensure the system is active before optimizing for lower concentrations.[8][9]
-
Data Presentation: Recommended Starting Conditions for Cross-Coupling
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Recommended Base (eq.) | Solvent System | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (3 eq.) | 1,4-Dioxane / H₂O (4:1) | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | BrettPhos (4%) | NaOtBu (2-3 eq.) | Toluene or Dioxane | 90 - 120 |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tolyl)₃ (4-10%) | Et₃N or K₂CO₃ (3 eq.) | DMF or Acetonitrile | 80 - 120 |
Note: These are starting points. Optimization is crucial for maximizing yield.
Visualization: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and resolving low-yield cross-coupling reactions.
Q2: I'm observing significant hydrodebromination (loss of bromine) of my starting material. How can I prevent this side reaction?
Hydrodebromination is a common parasitic reaction in palladium catalysis where the bromine atom is replaced by a hydrogen atom.
-
The "Why": This side reaction can be promoted by several factors, including the presence of water or other protic sources, catalyst decomposition pathways, or a slow productive catalytic cycle that allows side reactions to dominate. The electron-rich nature of the 2-(N-methylamino) group can sometimes exacerbate this issue.
-
Solutions:
-
Rigorous Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use fresh, anhydrous solvents and dry glassware.
-
Ligand Choice: Certain ligands are better at promoting reductive elimination over side reactions. If using a simple ligand like PPh₃, consider switching to a more electron-rich and bulky ligand (e.g., a biarylphosphine) which can accelerate the desired coupling.[5]
-
Lower Temperatures: If possible, run the reaction at a lower temperature. While this may slow the reaction rate, it can disproportionately suppress the rate of the debromination side reaction.
-
Use a Boronic Ester: In Suzuki reactions, boronic acid pinacol esters are often more stable and less prone to protodeboronation, which can help maintain the catalytic cycle's efficiency and indirectly suppress hydrodebromination of the aryl bromide.
-
Q3: My product is difficult to purify via column chromatography and streaks on the TLC plate. What are the best practices?
The basic nitrogen atoms in the N-methylamino group and the thiazole ring can interact strongly with the acidic silica gel, causing poor separation and streaking.
-
The "Why": The lone pairs on the nitrogen atoms form hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents the compound from moving smoothly with the mobile phase.
-
Solutions:
-
Basic Modifier: Add a small amount of a volatile base to your eluent system. A common and effective choice is 0.5-1% triethylamine (Et₃N) .[10] The triethylamine will compete for the acidic sites on the silica, allowing your product to elute cleanly.
-
Alternative Sorbents: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) or treated silica (e.g., C18 for reverse-phase chromatography) can be effective alternatives.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids interaction with silica gel. Experiment with solvent systems such as ethyl acetate/hexanes, acetone/water, or ethanol.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the hydrobromide salt form of the reactant affect my reaction setup?
The hydrobromide salt has two primary implications: handling and reactivity.
-
Handling: As a salt, the compound is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which might be an oil or less stable.[12]
-
Reactivity: The protonated amine is deactivated. It is not nucleophilic and its electronic properties are altered. As detailed in the troubleshooting guide, you must add at least one extra equivalent of base to neutralize the salt in situ before the desired reaction can begin.[13]
Q2: Do I need to perform a separate step to convert the hydrobromide salt to the free base before my reaction?
Generally, no. An in-situ neutralization is more efficient and is the standard procedure. Performing a separate aqueous workup to generate the free base adds an extra step, requires extraction and drying, and can lead to material loss.
Experimental Protocol: In-Situ Neutralization and Coupling
This protocol outlines the standard procedure for a Suzuki-Miyaura coupling, incorporating the in-situ neutralization.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Add the arylboronic acid (1.2 - 1.5 eq.) and the base (e.g., K₃PO₄, 3.0 eq.).
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.[1]
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to begin the workup.
Q3: How does the N-methyl group influence reactivity compared to the non-methylated 2-amino-5-bromothiazole?
The N-methyl group has both electronic and steric effects.
-
Electronic Effect: As an alkyl group, the methyl group is weakly electron-donating. This slightly increases the electron density of the thiazole ring, which can make the oxidative addition step of the catalytic cycle slightly slower compared to the non-methylated analogue.
-
Steric Effect: The methyl group adds steric bulk around the 2-amino position. This can influence the preferred conformation of the molecule and may affect how it interacts with the palladium catalyst. In some cases, this steric hindrance can be beneficial, preventing unwanted side reactions at the amino group.
-
Biological Impact: It is well-documented in medicinal chemistry that N-methylation can significantly alter a compound's pharmacological properties, including potency, selectivity, and metabolic stability.[14][15]
Q4: What is the catalytic cycle for a Suzuki-Miyaura reaction with this substrate, and where does the base act?
Understanding the catalytic cycle is key to effective troubleshooting. The base plays a crucial role in multiple steps.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura coupling, highlighting the key steps.
Explanation of the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole ring to form a Pd(II) complex. This is often the rate-determining step.[7]
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium complex. This step requires the base to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transfer.[1][6]
-
Reductive Elimination: The two organic groups (the thiazole and R) on the palladium complex are coupled together, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
References
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. 1
-
T. J. Williams, et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications - Organic Process Research & Development. Link
-
S. Shah, et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. PubMed Central (PMC). Link
-
L. Forlani, et al. (1986). Kinetics of N-methylation reactions and X-ray data of quaternary thiazolium salts. The N 'lone' pair orientation in the thiazole ring. Journal of the Chemical Society, Perkin Transactions 2. Link
-
ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. Link
-
A. C. Chitescu, et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. Link
-
T. J. Williams, et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central (PMC). Link
-
J. Liu, et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications - Journal of Medicinal Chemistry. Link
-
A. A. F. Wasfy, et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Link
-
M. A. Ghasemzadeh, et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Link
-
J. D. S. T. T. E. E. H. C. T. C. E. I. J. S. F. A. J. A. M. D. C. A. Blacker. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Link
-
ResearchGate. (2025). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Link
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Link
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Link
-
BenchChem. (2025). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole. 10
-
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Link
-
M. A. Ansari, et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Link
-
JOCPR. (n.d.). Synthesis of some new 5- substituted of. Link
-
H. Valizadeh, et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Link
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. Link
-
BenchChem. (2025). common side reactions in the Hantzsch synthesis of 5-aminothiazoles. 16
-
J. Liu, et al. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central (PMC). Link
-
M. E. S. Ali, et al. (n.d.). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. PubMed Central (PMC). Link
-
Google Patents. (2012). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield. Link
-
ResearchGate. (2021). (PDF) Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles. Link
-
Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Link
-
ChemicalBook. (2025). 2-Amino-5-bromothiazole. Link
-
CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solving Solubility Issues of Thiazole Hydrobromide Salts in Non-Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the common challenge of dissolving thiazole hydrobromide salts in non-polar solvents. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when working with these challenging compounds.
Q1: Why is my thiazole hydrobromide salt insoluble in solvents like hexane, toluene, or dichloromethane?
A: This is due to a fundamental principle in chemistry: "like dissolves like."[1] Your thiazole hydrobromide is a salt, meaning it is an ionic compound. In its solid state, it forms a crystal lattice held together by strong electrostatic forces between the positively charged thiazolium ion and the negatively charged bromide ion.
Non-polar solvents, such as hexane and toluene, are characterized by weak van der Waals forces and cannot generate the strong ion-dipole interactions required to break apart this crystal lattice.[2] In essence, the energy required to separate the ions in the salt is much greater than the energy gained by solvating them with non-polar solvent molecules.
Q2: I've tried heating and sonicating the mixture, but the salt still won't dissolve. What's happening?
A: While heating and sonication can increase the rate of dissolution for some compounds, they often have a limited effect on fundamentally insoluble substances.[1] These methods primarily provide the kinetic energy to overcome the activation energy of dissolution. However, if the overall process is not thermodynamically favorable (i.e., the dissolved state is much higher in energy than the solid state), even with added energy, the salt will not dissolve to a significant extent.
Q3: Are there any "universal" non-polar solvents that work better for these types of salts?
A: Unfortunately, there is no universal non-polar solvent for ionic compounds. The insolubility is a result of the large mismatch in polarity. However, some slightly more polar "non-polar" solvents like dichloromethane or chloroform might show marginally better results than true non-polar solvents like hexane, but significant solubility is still unlikely.
Q4: Can I just use the freebase form of my thiazole derivative instead of the hydrobromide salt?
A: This is an excellent consideration. The freebase form of your thiazole will be less polar than the hydrobromide salt and will likely have significantly better solubility in non-polar solvents. If the presence of the hydrobromide counter-ion is not essential for your downstream application, converting the salt to its freebase is often the simplest solution. This can typically be achieved by a simple liquid-liquid extraction with a mild aqueous base (like sodium bicarbonate solution) and your desired organic solvent.
Section 2: Troubleshooting Guides - Strategies for Solubilization
If you must use the hydrobromide salt form in a non-polar solvent, there are several effective strategies you can employ. This section provides a troubleshooting guide in a question-and-answer format to help you select and implement the best approach for your specific needs.
Issue 1: My thiazole hydrobromide salt needs to be dissolved in a non-polar solvent for a chemical reaction.
Question: What is the most straightforward method to try first for improving solubility for a synthesis?
Answer: The use of a co-solvent is often the simplest and most direct first approach. By adding a small amount of a polar, aprotic solvent to your non-polar solvent, you can significantly alter the polarity of the bulk solution, making it more favorable for dissolving the ionic salt.
-
Expertise & Experience: The key is to introduce a polar component that can interact with the ions of your salt without rendering the overall solvent system too polar for your reaction conditions. Polar aprotic solvents like tetrahydrofuran (THF) , acetone , or acetonitrile are excellent starting points as they are miscible with many non-polar solvents and can effectively solvate cations.
-
Trustworthiness: This method is self-validating. You can visually observe the increase in solubility as you titrate in the co-solvent. The goal is to find the minimum amount of co-solvent needed to achieve dissolution, thereby maintaining the predominantly non-polar character of your reaction medium.
Question: The co-solvent approach isn't working, or it's making my reaction sluggish. What's a more robust method for synthetic applications?
Answer: Phase-Transfer Catalysis (PTC) is a powerful technique specifically designed for this scenario. A phase-transfer catalyst is a substance that transports a reactant (in this case, the thiazolium or bromide ion) from one phase (the solid salt) into another (the non-polar solvent) where the reaction can occur.[3][4][5]
-
Expertise & Experience: The catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), has a charged "head" that pairs with your ion of interest and bulky, non-polar "tails" that make the resulting ion pair soluble in the organic phase.[4] This "naked" ion in the organic phase is highly reactive.
-
Trustworthiness: The success of PTC is evident in the progress of your reaction. If the reaction proceeds at a reasonable rate where it previously did not, the catalyst is effectively solubilizing your thiazole hydrobromide salt.
Issue 2: I need to formulate my thiazole hydrobromide salt in a non-polar medium for a biological assay or as a delivery vehicle.
Question: How can I create a stable solution of my salt in a non-polar liquid for formulation purposes?
Answer: The formation of reverse micelles using surfactants is a highly effective strategy. Surfactants are amphiphilic molecules with a polar head group and a non-polar tail. In a non-polar solvent, they can self-assemble into spherical structures called reverse micelles, with the polar heads facing inward, creating a nano-sized polar core. This core can encapsulate and dissolve ionic compounds like your thiazole hydrobromide salt.
-
Expertise & Experience: Non-ionic surfactants like those from the Span or Tween series are often good starting points due to their biocompatibility. The choice of surfactant and its concentration are critical parameters that need to be optimized. The amount of the polar phase (your salt) that can be incorporated depends on the size and stability of the reverse micelles.
-
Trustworthiness: The formation of a clear, stable solution from an initially insoluble salt is a strong indicator of successful micellar encapsulation. The stability of the formulation over time and under assay conditions will be the ultimate validation.
Question: My compound needs to be highly soluble in a lipid or oil-based formulation. Is there a way to chemically modify it for this purpose?
Answer: Yes, Hydrophobic Ion Pairing (HIP) is a sophisticated technique that directly addresses this challenge. HIP involves exchanging the bromide counter-ion of your salt with a more hydrophobic, organic counter-ion.[6][7][8][9] This forms a new, charge-neutral complex that is significantly more soluble in non-polar, lipophilic environments.[7]
-
Expertise & Experience: Common hydrophobic counter-ions include long-chain alkyl sulfates (like docusate) or large organic anions.[7] The resulting ion-paired complex behaves more like a lipophilic molecule than a salt, dramatically increasing its solubility in oils and non-polar solvents.[9]
-
Trustworthiness: The success of this method is validated by the precipitation of the new hydrophobic complex from a polar solvent and its subsequent high solubility in your target non-polar medium. This technique offers a significant and often predictable increase in lipophilicity.
Section 3: Data Presentation
The following tables provide representative data on the solubility of thiazole derivatives and the potential for enhancement using the discussed techniques.
Table 1: Solubility of 2-Amino-5-methylthiazole in Various Solvents at 298.15 K
| Solvent | Solvent Type | Mole Fraction Solubility (x 10^3) |
| Cyclohexane | Non-Polar | 0.09 |
| Toluene | Non-Polar | 0.45 |
| Acetonitrile | Polar Aprotic | 2.01 |
| Ethyl Acetate | Polar Aprotic | 14.31 |
| Methanol | Polar Protic | 21.03 |
Data adapted from a study on the solubility of 2-amino-5-methylthiazole.[10]
Table 2: Representative Solubility Enhancement of a Thiazole Salt
| Method | Non-Polar Solvent | Initial Solubility (mg/L) | Potential Final Solubility (mg/L) | Fold Increase (Approx.) |
| Co-Solvency (5% THF) | Toluene | < 10 | 100 - 500 | 10 - 50x |
| Phase-Transfer Catalysis | Dichloromethane | < 10 | Enables reaction, effective concentration increases | N/A (Kinetically driven) |
| Reverse Micelles (Surfactant) | Hexane | < 10 | 500 - 2000+ | 50 - 200x+ |
| Hydrophobic Ion Pairing | Castor Oil | < 10 | > 80 | > 8x |
This table presents hypothetical yet realistic data based on the principles of each technique to illustrate the potential for solubility improvement. The actual enhancement will be compound-specific.
Section 4: Experimental Protocols
The following are detailed, step-by-step methodologies for the key solubilization strategies.
Protocol 1: Solubility Enhancement using a Co-solvent
This protocol outlines a screening process to identify an effective co-solvent and determine the optimal concentration.
Materials:
-
Thiazole hydrobromide salt
-
Primary non-polar solvent (e.g., toluene, hexane)
-
Candidate co-solvents (e.g., THF, acetone, acetonitrile, 1,4-dioxane)
-
Small, sealed vials (e.g., 2 mL glass vials)
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Initial Screening: a. Weigh a fixed amount of your thiazole hydrobromide salt (e.g., 1 mg) into several labeled vials. b. To each vial, add a fixed volume of the primary non-polar solvent (e.g., 1 mL). c. To each vial, add a different co-solvent, starting with 5% of the total volume (e.g., 50 µL). d. Seal the vials and stir vigorously at room temperature for 1-2 hours. e. Visually inspect for dissolution. Note which co-solvents show the most promise.
-
Optimization of Co-solvent Concentration: a. Using the most effective co-solvent(s) from the screening, set up a new series of vials with the same amount of salt and primary solvent. b. Create a concentration gradient of the co-solvent, for example, 1%, 2%, 5%, 10%, and 20% by volume. c. Stir until equilibrium is reached (this may take several hours). d. Identify the lowest concentration of co-solvent that achieves complete dissolution. This is your optimal co-solvent mixture.
Protocol 2: Phase-Transfer Catalysis (PTC) for a Synthetic Reaction
This protocol provides a general framework for employing PTC to facilitate a reaction between a thiazole hydrobromide salt and a substrate in a non-polar solvent.
Materials:
-
Thiazole hydrobromide salt
-
Non-polar solvent (e.g., dichloromethane, toluene)
-
Substrate for the reaction
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, Aliquat 336)
-
Reaction vessel with stirring and temperature control
Procedure:
-
To the reaction vessel, add the non-polar solvent, the thiazole hydrobromide salt, and the substrate.
-
Begin vigorous stirring. The salt will likely remain as a solid suspension.
-
Add a catalytic amount of the phase-transfer catalyst, typically 1-10 mol% relative to the thiazole hydrobromide salt.
-
Heat the reaction to the desired temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The disappearance of the starting materials and the formation of the product indicate that the PTC is successfully facilitating the reaction.
-
Upon completion, the workup typically involves washing the organic phase with water to remove the catalyst and any remaining salts.
Protocol 3: Solubilization using Hydrophobic Ion Pairing (HIP)
This protocol describes the process of exchanging the bromide ion for a hydrophobic counter-ion to create a new, non-polar soluble complex.
Materials:
-
Thiazole hydrobromide salt
-
Hydrophobic counter-ion source (e.g., sodium docusate)
-
Polar solvent (e.g., water, methanol)
-
Non-polar solvent for extraction (e.g., dichloromethane)
-
Separatory funnel
Procedure:
-
Dissolve the thiazole hydrobromide salt in a minimum amount of the polar solvent (e.g., water).
-
In a separate container, dissolve a stoichiometric equivalent (or slight excess) of the hydrophobic counter-ion source (e.g., sodium docusate) in the same polar solvent.
-
Slowly add the counter-ion solution to the stirring thiazole salt solution.
-
A precipitate should form, which is the new hydrophobic ion-paired complex. The formation of this precipitate is driven by its insolubility in the polar solvent.
-
Stir the mixture for 1-2 hours to ensure complete ion exchange.
-
Collect the precipitate by filtration and wash with cold polar solvent to remove any unreacted starting materials.
-
Dry the precipitate under vacuum.
-
Test the solubility of the new dried complex in your target non-polar solvent. It should now be significantly more soluble.
Section 5: Visualizations
Diagram 1: The "Like Dissolves Like" Principle
Caption: Fundamental solubility mismatch.
Diagram 2: Mechanism of Phase-Transfer Catalysis
Caption: Transforming a polar salt into a non-polar soluble complex.
References
-
Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
-
Amrutkar, R. D., et al. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Available from: [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]
-
Thomas, R. G., et al. (2019, October 1). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances. Available from: [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Paudel, A., et al. (2023, February 14). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering. Available from: [Link]
-
BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]
-
Thomas, R. G., et al. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances. Available from: [Link]
- Google Books. Handbook of Phase Transfer Catalysis.
-
Thomas, R. G., et al. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances. Available from: [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Available from: [Link]
-
Research Publish Journals. Process Intensification Using Phase Transfer Catalysts. Available from: [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Paudel, A., et al. (2023, February 14). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering. Available from: [Link]
-
Reddit. (2022, May 7). Determination of maximum solubility? : r/OrganicChemistry. Available from: [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]
-
EMBIBE. Ionic Compounds: Solubility - Lab Experiments. Available from: [Link]
-
ResearchGate. (2025, August 5). Phase-transfer catalysis in analytical chemistry | Request PDF. Available from: [Link]
-
YouTube. (2025, August 5). Day 7 - Recommended surfactant concentration in dissolution media. Available from: [Link]
-
ResearchGate. (2015, May 11). (PDF) 9 Solubilization in Surfactant Systems. Available from: [Link]
-
SCM. Solvent Optimization — COSMO-RS 2025.1 documentation. Available from: [Link]
-
Nature. (2021). A unified surface tension model for multi-component salt, organic, and surfactant solutions. npj Clean Water. Available from: [Link]
-
Iranian Journal of Oil and Gas Science and Technology. (2021, July 28). Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. Available from: [Link]
-
Bentham Science. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available from: [Link]
-
Ignited Minds Journals. A Study on Phase Transfer Catalysis and Its Scope. Available from: [Link]
-
Frontiers Publishing Partnerships. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Available from: [Link]
-
ResearchGate. A guide to the selection of co-solvents to enable the easiest separation by distillation. Available from: [Link]
-
ResearchGate. Optimizing the Dispersion Conditions of SWCNTs in Aqueous Solution of Surfactants and Organic Solvents. Available from: [Link]
-
Kiani, A., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available from: [Link]
-
MDPI. (2021, April 23). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Available from: [Link]
-
British Journal of Pharmacy. (2022, November 1). Exploring drug-surfactant interactions and their impact on the intrinsic surface properties of aqueous dissolution media. Available from: [Link]
-
Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance?. Available from: [Link]
-
Journal of Scientific and Innovative Research. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
MDPI. (2025, January 5). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. Available from: [Link]
-
Moshfeghian, M., & Snow-McGregor, K. (2022, July 1). Estimation of Solubilities of Selected Hydrocarbons Compounds in Treating Solvents. Campbell Tip of the Month. Available from: [Link]
-
Science of Synthesis. Product Class 17: Thiazoles. Available from: [Link]
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- 8. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. physchemres.org [physchemres.org]
Technical Support Center: Preventing Oxidative Degradation of N-Methyl-Aminothiazoles
[1]
Welcome to the Advanced Application Support Center. Subject: Stabilization and Handling of N-Methyl-Aminothiazole Derivatives Ticket ID: OXI-NMAT-001 Support Level: Tier 3 (Senior Scientific Review)
Executive Summary
N-methyl-aminothiazoles are structurally privileged scaffolds in drug discovery, often serving as bioisosteres for pyridine or aniline moieties.[1] However, their electron-rich nature makes them inherently susceptible to oxidative degradation , specifically via N-demethylation , N-oxide formation , and C5-oxidative coupling .[1][2]
This guide synthesizes mechanistic organic chemistry with practical handling protocols. It is designed to allow you to diagnose degradation in real-time and implement self-validating stabilization strategies.[1]
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: My white N-methyl-aminothiazole solid has turned yellow/brown upon storage. Is it still usable? A: Likely not without purification.[1] The color change is a hallmark of oxidative coupling (dimerization) or the formation of conjugated imine intermediates .
-
Mechanism: The thiazole ring, particularly if the C5 position is unsubstituted, is prone to radical cation formation.[2] These radicals couple to form extended conjugated systems (poly-aminothiazoles), which absorb blue light and appear yellow/brown.[1][2]
-
Action: Check LC-MS. If the impurity profile shows dimers (Mass = 2M-2) or complex high-molecular-weight baselines, recrystallize immediately as the degradation is autocatalytic.
Q2: I see a persistent impurity at M+16 in my LC-MS. Is this a byproduct? A: This is the N-oxide .[1]
-
Cause: Exposure to atmospheric oxygen or peroxides in solvents (e.g., uninhibited THF or ethers).[2] Tertiary amines and electron-rich heteroaromatic amines readily react with singlet oxygen or peroxy-species to form N-oxides.[1]
-
Risk: N-oxides are thermally unstable and can undergo Polonovski-type rearrangements , leading to ring opening or dealkylation.[1]
-
Fix: Treat the sample with a mild reducing agent like sodium metabisulfite or triphenylphosphine (polymer-bound is best for easy removal) to revert the N-oxide back to the parent amine.
Q3: My compound is losing the methyl group (M-14 peak observed). Why? A: You are witnessing Oxidative N-Demethylation .[1]
-
Mechanism: This occurs via a Single Electron Transfer (SET) mechanism.[1][3] An oxidant abstracts an electron from the nitrogen lone pair, forming a radical cation (
).[2] Loss of a proton from the -methyl group creates a carbon-centered radical, which reacts with oxygen to form an iminium ion. Hydrolysis of this iminium ion releases formaldehyde and the demethylated secondary amine. -
Prevention: This pathway requires a free lone pair.[1] Converting your free base to a salt form (e.g., HCl, Fumarate) shuts down this mechanism by protonating the nitrogen.[2]
Module 2: Mechanistic Insight & Visualization
To prevent degradation, one must understand the "Death Triangle" of aminothiazoles: The Lone Pair , The C5-Carbon , and Oxygen .[2]
Diagram 1: Oxidative Degradation Pathways
The following diagram illustrates the bifurcation between N-oxide formation (direct oxygen attack) and Demethylation/Dimerization (Radical pathways).
Caption: Mechanistic divergence of N-methyl-aminothiazole oxidation. The radical cation pathway leads to both demethylation and polymerization.
Module 3: Stabilization Protocols
Protocol A: Salt Formation (The "Proton Shield")
The most effective strategy is to sequester the nitrogen lone pair.
-
Why: Protonation increases the oxidation potential, making the molecule thermodynamically resistant to SET mechanisms.[2]
-
Recommendation:
-
Dissolve free base in anhydrous Ethanol/EtOAc (1:1).[1]
-
Add 1.1 eq of HCl (in Dioxane or Ether) dropwise at 0°C.
-
Filter the precipitate under Argon.[1]
-
Validation: Compare stability of Free Base vs. HCl salt at 40°C/75% RH. The salt form typically shows <0.5% degradation over 3 months, whereas free base may show >5%.[2]
-
Protocol B: Solution Phase Handling
When the compound must be in solution (e.g., for bioassays or formulation):
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | DMSO or DMAc (Degassed) | Avoids peroxide-containing ethers (THF, Dioxane).[1] DMSO is stable but hygroscopic; keep dry.[1] |
| pH Control | Maintain pH < 6.0 | Keeps the amine protonated ( |
| Additives | 0.1% Sodium Metabisulfite | Acts as a sacrificial reductant for dissolved oxygen.[1] |
| Container | Amber Glass | Blocks UV/Vis light (250–400 nm) that excites the thiazole ring to triplet states. |
Protocol C: Synthesis Workup
-
Issue: "My product decomposes on the silica column."
-
Cause: Silica gel is slightly acidic but also traps oxygen and metal ions (
), which catalyze oxidation.[2] -
Fix:
Module 4: Decision Tree for Handling
Use this workflow to determine the optimal storage and handling condition for your specific derivative.
Caption: Decision matrix for stabilizing N-methyl-aminothiazoles based on substitution pattern and physical state.
References
-
Mechanism of Oxidative Polymerization: Liao, Y. et al. "Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study."[1][2] Polymers, 2019.[1][2] [Link] (Establishes the susceptibility of the aminothiazole core to radical-mediated oxidative coupling).
-
Oxidative Demethylation Mechanism: Shaffer, C. et al. "Mechanism and Function of Oxidative Reversal of DNA and RNA Methylation."[1] Annual Review of Biochemistry, 2017.[1][2] [Link] (Provides the fundamental mechanistic basis for oxidative N-demethylation via radical cation/iminium intermediates).
-
N-Oxide Formation & Rearrangement: Bickelhaupt, F. et al. "Medicinal Chemistry of Drugs with N-Oxide Functionalities."[1] Journal of Medicinal Chemistry, 2024.[1][2][4] [Link] (Details the formation of N-oxides in nitrogen heterocycles and their subsequent decomposition).
-
LC-MS Identification of Aminothiazole Impurities: Basavanakatti, V. et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole."[1] BMC Chemistry, 2024.[1][2] [Link] (Provides validated methods for detecting aminothiazole degradation products).
-
Photo-Oxidative Degradation: Wu, L. et al. "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR."[1] Journal of Pharmaceutical and Biomedical Analysis, 2007.[2] [Link] (Highlights the role of singlet oxygen and light in the degradation of thiazole derivatives).
Sources
- 1. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing regio-selectivity issues in 5-bromothiazole functionalization
Technical Support Center: 5-Bromothiazole Functionalization Topic: Addressing Regio-Selectivity & Reactivity Profiles Ticket ID: THZ-Br-005-REGIO Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The Thiazole Reactivity Triad
Before troubleshooting specific failures, you must internalize the electronic landscape of the 5-bromothiazole scaffold. This molecule presents a "Reactivity Triad" that dictates all synthetic outcomes:
-
C2 Position (The Acidic Trap): The proton at C2 is highly acidic (pKa ~29). Strong bases (n-BuLi, LDA) will deprotonate here faster than they perform Lithium-Halogen Exchange (Li-Br) at C5.
-
C5 Position (The Electrophilic Site): This is your intended site for cross-coupling (C-Br bond). However, the C-Br bond is labile; improper metalation leads to the "Halogen Dance."
-
C4 Position (The Steric Gate): Generally inert to nucleophilic attack but dictates steric access to C5.
Module 1: Troubleshooting Metalation Issues (Li/Mg)
User Query: "I treated 5-bromothiazole with n-BuLi at -78°C to generate the C5-lithio species, but after quenching with an aldehyde, I isolated a mixture of 2-substituted and 2,5-disubstituted products, plus some rearranged 2-bromo-5-substituted isomers. What is happening?"
Diagnosis: The Halogen Dance (HD)
You are experiencing a Base-Catalyzed Halogen Dance .[1] This is a thermodynamic equilibration where the bromine atom migrates to the more stable C2 position, driven by the stability of the resulting carbanion.
The Mechanism:
-
Kinetic Deprotonation: n-BuLi removes the acidic C2-H proton first (fastest step), creating a 2-lithio-5-bromothiazole intermediate.
-
Migration: If the temperature rises above -78°C (or even slowly at -78°C), the C2-Li species attacks the C5-Br of a neighboring molecule (or intramolecularly via cage effects), transferring the Br to C2 and the Li to C5.
-
Thermodynamic Sink: The system equilibrates to the most stable lithio-isomer, often leading to poly-brominated or scrambled products.
Visualizing the Pathway (Graphviz)
Caption: The "Halogen Dance" trajectory showing the shift from kinetic C2-lithiation to thermodynamic bromine migration.
Corrective Protocol: The "Turbo-Switch"
Do not use n-BuLi if you want to functionalize C5 via metalation. Use Knochel’s Turbo-Grignard (iPrMgCl[2]·LiCl) .[2][3][4][5]
Why it works:
-
Basicity vs. Nucleophilicity: The Turbo-Grignard is less basic than n-BuLi (won't deprotonate C2-H) but highly nucleophilic for Br/Mg exchange due to the LiCl breaking the magnesium aggregates.
-
Selectivity: It selectively inserts into the C5-Br bond, leaving the C2-H intact.
Validated Protocol (Turbo-Grignard Exchange):
-
Preparation: Dissolve 5-bromothiazole (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
-
Activation: Cool to 0°C (Note: Cryogenic -78°C is usually unnecessary for Turbo-Grignard, but 0°C prevents side reactions).
-
Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF).
-
Incubation: Stir at 0°C for 30–60 minutes.
-
QC Check: Aliquot quench with D2O. NMR should show >95% deuterium incorporation at C5 and retention of the proton at C2 .
-
-
Electrophile Addition: Add your electrophile (aldehyde, ketone, etc.) at 0°C, then warm to RT.
Module 2: Cross-Coupling Regioselectivity (Pd-Catalysis)
User Query: "I am attempting a Suzuki coupling on 5-bromothiazole. I see significant homocoupling and some dehalogenated starting material (thiazole). Occasionally, I see arylation at C2 instead of C5. How do I lock in C5 selectivity?"
Diagnosis: Competition between Oxidative Addition and C-H Activation
Palladium catalysts can follow two pathways here:
-
Pathway A (Desired): Oxidative addition into the weak C5-Br bond.
-
Pathway B (Undesired): CMD (Concerted Metalation-Deprotonation) at the acidic C2-H bond.
Data Summary: Selectivity Drivers
| Variable | Condition for C5-Coupling (C-Br) | Condition for C2-Coupling (C-H) |
| Catalyst State | Pd(0) sources (e.g., Pd(PPh3)4, Pd2dba3) | Pd(II) sources (e.g., Pd(OAc)2) |
| Base | Weak/Buffered (Na2CO3, K3PO4) | Carboxylate bases (Pivalate, Acetate) |
| Ligand | Standard Phosphines (PPh3, XPhos) | Specific ligands promoting CMD |
| Temperature | Moderate (60–80°C) | High (>100°C) |
Troubleshooting Guide
Issue 1: Dehalogenation (Formation of Thiazole)
-
Cause: β-Hydride elimination from the organometallic partner or solvent (alcohol) acting as a hydride source.
-
Fix: Switch solvent from EtOH/Water to Dioxane/Water or Toluene . Use a bulky ligand (e.g., SPhos) to accelerate reductive elimination over β-hydride elimination.
Issue 2: C2-Arylation (Direct Arylation Artifacts)
-
Cause: You are likely using Pd(OAc)2 with a carbonate base.[4][6][7] The acetate acts as a shuttle for proton removal at C2.
-
Fix: Switch to a pre-formed Pd(0) catalyst like Pd(PPh3)4 or the Pd(dppf)Cl2 precatalyst. Avoid carboxylate additives.
Module 3: Decision Matrix for Functionalization
Use this logic flow to select the correct reagent for your target position.
Caption: Strategic decision tree for selecting reagents based on regioselectivity requirements.
References
-
The Halogen Dance Mechanism
- Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
-
Source:
-
Turbo-Grignard (iPrMgCl[2]·LiCl) Applications:
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.[8]
-
Source:
-
-
Palladium Selectivity (C-H vs C-Br)
- Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chemical Reviews. (Context on distal vs proximal selectivity).
-
Source:
-
Thiazole Specific Lithiation Studies
- Baran, P. S., et al. (2011). Practical Synthesis of C-2 Substituted Thiazoles. (Context on C2 acidity).
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
Technical Comparison: Reactivity Profiles of 5-Bromo vs. 5-Chloro-N-methyl-1,3-thiazol-2-amine
[1]
Executive Summary
The choice between the 5-bromo and 5-chloro derivatives of N-methyl-1,3-thiazol-2-amine is not merely a matter of leaving group ability; it dictates the available synthetic pathways.[1]
-
5-Bromo Derivative: The "Workhorse."[1] It offers facile oxidative addition with standard Pd(0) catalysts and undergoes rapid Lithium-Halogen Exchange (Li-HE).[1] It is the preferred starting material for initial library synthesis.
-
5-Chloro Derivative: The "Specialist."[1] It is significantly more robust. It resists standard Li-HE, allowing for orthogonal functionalization (e.g., lithiation at the C4 position while retaining the C5-Cl handle). It requires electron-rich, bulky ligands for efficient cross-coupling.
Fundamental Chemical Properties[1][2]
The reactivity difference stems from the fundamental bond dissociation energies (BDE) and bond lengths of the Carbon-Halogen (C-X) bond at the C5 position.
| Property | 5-Bromo Derivative | 5-Chloro Derivative | Impact on Reactivity |
| C-X Bond Length | ~1.86 Å | ~1.72 Å | Longer bond = weaker overlap = easier cleavage.[1] |
| Bond Dissociation Energy | ~78 kcal/mol | ~94 kcal/mol | Higher energy of C-Cl makes oxidative addition the rate-limiting step.[1] |
| Electronegativity (Pauling) | 2.96 | 3.16 | Cl is more withdrawing, slightly deactivating the ring but activating C5 for nucleophilic attack (S_NAr). |
| Polarizability | High | Moderate | High polarizability of Br stabilizes transition states in metal insertion. |
Reactivity Analysis
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the primary application for these scaffolds.[1] The 2-amino group is electron-donating, making the thiazole ring electron-rich.[1] This increases the electron density at C5, making oxidative addition harder compared to electron-deficient heterocycles (like pyridine).
-
5-Bromo: Reacts readily with standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) at 60-80°C.[1]
-
5-Chloro: Often inert under standard conditions.[1] Requires "Next-Generation" Ligands (e.g., XPhos, SPhos, or NHC ligands) and higher temperatures (100°C+) to force oxidative addition.
Mechanistic Insight: The electron-rich nature of the thiazole ring renders the C-Cl bond particularly unreactive toward Pd(0). The use of electron-rich phosphines (alkyl phosphines) on the Palladium center increases the energy of the metal's HOMO, facilitating electron transfer into the C-Cl σ* orbital.
B. Lithiation & Halogen-Metal Exchange
This is the most critical divergent point.[1]
-
5-Bromo (Lithium-Halogen Exchange): Treatment with n-BuLi at -78°C results in rapid exchange to form the 5-lithio species .[1] This is the standard method to introduce electrophiles (aldehydes, silanes) at C5.
-
5-Chloro (Directed Ortho-Metalation - DoM): The C-Cl bond is too strong for facile exchange at low temperatures.[1] Instead, n-BuLi will often act as a base, removing the most acidic proton. In this scaffold, it may deprotonate C4-H (if available) or the N-methyl group (less likely due to charge repulsion).[1] This allows for functionalization at C4 without losing the C5-Cl handle.[1]
C. Nucleophilic Aromatic Substitution (S_NAr)
Standard S_NAr is unfavorable for both species because the thiazole ring is electron-rich (due to the amine).[1] However, if forced (e.g., using thiolate nucleophiles in DMF at high heat):
-
5-Chloro: Theoretically favored in the addition step (Meisenheimer complex formation) due to higher electronegativity of Chlorine stabilizing the negative charge.
-
5-Bromo: Favored in the elimination step (better leaving group).[1]
-
Practical Note: Neither is a good substrate for S_NAr. If S_NAr is required, the amine should be protected with an electron-withdrawing group (e.g., Acetyl) to activate the ring.
Visualizing the Pathways
The following diagram illustrates the divergent reaction pathways based on the halogen choice.
Caption: Divergent reaction pathways for 5-bromo vs. 5-chloro thiazole derivatives under catalytic and lithiation conditions.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-N-methyl-1,3-thiazol-2-amine
This protocol ensures mono-bromination without over-brominating the N-methyl group.[1]
-
Dissolution: Dissolve N-methyl-1,3-thiazol-2-amine (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
-
Note: Avoid Br₂ liquid as it can form HBr salts that complicate workup.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Workup: Pour into ice water. If solid precipitates, filter.[2] If oil, extract with EtOAc. Wash organic layer with 5% Na₂S₂O₃ (to remove trace Br₂) and brine.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography.
Protocol B: Suzuki Coupling (Comparative Conditions)
| Parameter | Condition A (For 5-Bromo) | Condition B (For 5-Chloro) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | DME/Water (3:[1]1) | 1,4-Dioxane (Anhydrous) |
| Temperature | 80°C | 100-110°C |
| Time | 4-6 Hours | 12-24 Hours |
Step-by-Step (General):
-
Charge a reaction vial with the 5-halo-thiazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base.
-
Add solvent and degas (sparge with Argon for 10 mins).
-
Add Catalyst (and Ligand for Condition B) quickly under Argon counter-flow.
-
Seal and heat to the specified temperature.
-
Validation: For the 5-Chloro substrate, if conversion is <10% after 4 hours, switch to Pd-PEPPSI-IPr catalyst.
Decision Matrix: Which Halide to Choose?
| Scenario | Recommended Halide | Reasoning |
| Standard Library Generation | Bromide | Reliable, mild conditions, cheaper catalysts.[1] |
| Scale-Up (>1kg) | Chloride | Lower molecular weight (atom economy), cheaper raw materials, provided the coupling chemistry is optimized. |
| Sequential Functionalization | Chloride | Use Cl at C5 to block that position while functionalizing C4 via lithiation, then couple C5 later using specialized conditions. |
| Sensitive Substrates | Bromide | Milder coupling temperatures preserve sensitive functional groups on the coupling partner. |
References
-
Synthesis and Reactivity of 2-Amino-5-halothiazoles
- Journal of Chemical and Pharmaceutical Research, 2011, 3(2), 147-152. (Discusses halogenation and nucleophilic substitution potentials).
-
Suzuki-Miyaura Coupling of Chlorinated Thiadiazoles (Analogous Chemistry)
-
PMC - National Institutes of Health.[1] "Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole."
-
-
Lithium-Halogen Exchange vs.
-
PubChem Compound Summary
-
BenchChem Application Note
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
-
[1]
Technical Comparison Guide: Infrared (IR) Spectroscopy of 5-bromo-N-methyl-1,3-thiazol-2-amine HBr
Executive Summary
5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide is a critical heterocyclic scaffold, often employed as an intermediate in the synthesis of kinase inhibitors and pharmaceutical agrochemicals.[1] Its characterization relies heavily on distinguishing the effects of bromination (C-Br stretch) and hydrobromide salt formation (protonation of the ring nitrogen) from the parent free base or non-brominated precursors.
This guide provides a comparative spectral analysis, distinguishing this specific salt form from its alternatives (Free Base and Non-brominated analogs).[2][3] It synthesizes experimental data from structural analogs (2-aminothiazole derivatives) to provide a robust identification workflow.[1][2]
Experimental Protocol & Sample Preparation
Author's Note: The hydrobromide salt is hygroscopic. Improper handling will result in water bands (3400 cm⁻¹ broad) obscuring critical N-H features.[2]
Recommended Method: ATR (Attenuated Total Reflectance)
For rapid quality control in drug development, Diamond ATR is superior to KBr pellets for this HBr salt.[2][3]
-
Crystal Cleaning: Clean diamond surface with isopropanol; ensure background spectrum is flat.[1]
-
Sample Loading: Place ~5 mg of the HBr salt on the crystal.
-
Compression: Apply high pressure (clamp) to ensure intimate contact.[1][2] Crucial for salts to minimize scattering.[1]
-
Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.[2][3]
Alternative: KBr Pellet (For Fingerprint Resolution)
Use this only if analyzing the weak C-Br stretch (<600 cm⁻¹) is critical, as diamond ATR cuts off near 525 cm⁻¹.[2]
-
Ratio: 1:100 (Sample:KBr).[2]
-
Drying: KBr must be oven-dried to prevent moisture interference with the ammonium salt bands.[1]
Spectral Analysis: Band Assignment
The spectrum of 5-bromo-N-methyl-1,3-thiazol-2-amine HBr is dominated by the effects of the thiazolium cation.[1]
Region A: High Wavenumber (4000 – 2500 cm⁻¹)
The Salt Signature: Unlike the free base, which shows a sharp secondary amine (
- : Protonation occurs at the ring nitrogen (N3), the most basic site.[2] This creates a broad band spanning 2600–3100 cm⁻¹ , often exhibiting "ammonium salt" sub-bands.[2][3]
- Methyl: The methyl C-H stretches (~2950 cm⁻¹) appear as shoulders on the broad ammonium band.[2]
Region B: Double Bond Region (1700 – 1400 cm⁻¹)
The Thiazole Ring: [2]
- & Ring Deformation: The cationic character increases the bond order of the C-N bonds. Expect strong bands at 1610–1640 cm⁻¹ (Imine-like stretch) and 1500–1550 cm⁻¹ .[1][2]
-
N-H Bend: A distinct deformation band for the
group appears near 1580–1600 cm⁻¹ .[1]
Region C: Fingerprint & Halogen (1000 – 400 cm⁻¹)
The Bromine Confirmation: [2]
- : The carbon-bromine stretch on an aromatic/heteroaromatic ring is typically found between 500–700 cm⁻¹ .[1] For 5-bromo-thiazoles, look for a medium-intensity band near 600–650 cm⁻¹ .[1][2]
-
Note: This band is absent in the non-brominated precursor.
Comparative Analysis: The "Alternatives"
Researchers often need to differentiate the target product from the Free Base (incomplete salt formation) or the Non-brominated starting material.
Comparison 1: HBr Salt vs. Free Base
Objective: Confirm salt formation.
| Feature | 5-bromo-N-methyl-1,3-thiazol-2-amine (Free Base) | 5-bromo-N-methyl-1,3-thiazol-2-amine (HBr Salt) |
| 3400-3100 cm⁻¹ | Sharp, distinct | Broad, diffuse absorption (Ammonium |
| 2500-2800 cm⁻¹ | Clear baseline (no peaks).[1][2] | "Amine Salt" broad band (diagnostic).[2] |
| 1600-1650 cm⁻¹ | Moderate | Intense/Shifted band due to cationic resonance.[1][2] |
| Solubility | Soluble in organic solvents (DCM, EtOAc).[2][3] | Soluble in water/methanol; insoluble in non-polar organics.[1] |
Comparison 2: Brominated vs. Non-Brominated
Objective: Confirm electrophilic substitution at C5.
| Feature | N-methyl-1,3-thiazol-2-amine HBr (Precursor) | 5-bromo-N-methyl-1,3-thiazol-2-amine HBr (Target) |
| 3100 cm⁻¹ (C5-H) | Small, sharp | Absent (Substituted by Br).[2][4] |
| 600-700 cm⁻¹ | Ring breathing modes only.[1] | New band at ~600-650 cm⁻¹ ( |
| Fingerprint | Standard thiazole pattern.[1][2] | Shifted ring modes due to heavy atom (Br) mass effect.[2] |
Identity Verification Workflow
The following logic tree outlines the decision process for confirming the identity of the compound using IR data.
Figure 1: Decision tree for spectral verification of aminothiazole salts.
References
-
NIST Mass Spectrometry Data Center. (n.d.).[1][2] Infrared Spectrum of 2-Amino-5-methylthiazole. National Institute of Standards and Technology (NIST).[2] Retrieved from [Link][2]
-
Yankova, R. (2015).[2][3][5] Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8.[2][3] (Provides DFT calculated modes for aminothiazole ring). Retrieved from [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1964).[2][3] Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 42(1), 43–49.[2][3] (Foundational text on thiazole ring vibrations). Retrieved from [Link][2]
-
PubChem. (n.d.).[1][2] 4-Bromo-5-methyl-1,3-thiazol-2-amine Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link][2]
Sources
Melting Point Determination Guide: 5-Bromo-N-methyl-1,3-thiazol-2-amine Hydrobromide
This guide provides an in-depth technical framework for the melting point (MP) determination of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide (CAS: 1909320-12-2). It compares the performance of this salt form against its free base alternative and evaluates the efficacy of different analytical methods (Capillary vs. DSC) for accurate characterization.
Executive Summary & Compound Profile
This compound is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceuticals. Unlike its free base counterpart (CAS: 37653-33-1), which is often a low-melting solid or oil, the hydrobromide (HBr) salt is engineered for enhanced crystallinity and thermal stability.
Accurate melting point determination is the primary quality control (QC) gate to verify:
-
Complete Salt Formation: Distinguishing the high-melting salt from the lower-melting free base.
-
Purity: Detecting synthesis by-products (e.g., non-methylated 5-bromo-2-aminothiazole).
-
Solvate Status: Identifying potential hygroscopicity common in HBr salts.
Compound Identity
| Feature | Target Compound | Alternative Form (Free Base) |
| Name | This compound | 5-bromo-N-methyl-1,3-thiazol-2-amine |
| CAS Number | 1909320-12-2 | 37653-33-1 |
| Formula | C₄H₅BrN₂S[1][2][3][4][5][6][] · HBr | C₄H₅BrN₂S |
| Expected State | Crystalline Solid | Low-melting Solid / Oil |
| Thermal Behavior | High MP (>170°C, often w/ decomp) | Low MP (<100°C) |
Comparative Analysis: Method Performance
For this specific hydrobromide salt, selecting the correct determination method is critical due to its potential for decomposition and hygroscopicity .
Comparison: Capillary (Manual) vs. DSC (Automated)
| Feature | Method A: Capillary Melting Point (Standard) | Method B: Differential Scanning Calorimetry (DSC) (Advanced) |
| Principle | Visual observation of phase change in a glass capillary. | Measurement of heat flow difference between sample and reference. |
| Suitability for HBr Salts | Moderate. Subjective endpoint if decomposition occurs (darkening). | High. Clearly distinguishes moisture loss (broad endotherm) from melting (sharp endotherm). |
| Precision | ± 1.0 – 2.0 °C | ± 0.1 – 0.5 °C |
| Sample Requirement | ~ 2–5 mg | ~ 2–5 mg |
| Data Output | Range (Onset to Clear Point) | Thermogram (Onset, Peak, Enthalpy of Fusion) |
| Recommendation | Routine QC. Quick pass/fail checks. | R&D / Validation. Required for definitive characterization. |
Experimental Protocols
Protocol A: Capillary Melting Point (Routine QC)
Best for rapid verification of salt formation.
Equipment: Electrothermal Melting Point Apparatus (e.g., Stuart SMP30 or equivalent). Standard: Matches USP <741> Class Ia procedures.
-
Sample Prep: Dry the HBr salt in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture. Grind to a fine powder.
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping the tube on a hard surface (drop through a glass tube).
-
Ramp 1 (Fast): Heat rapidly (10°C/min) to 150°C to estimate the melting range.
-
Ramp 2 (Precise): Cool to 140°C. Resume heating at 1.0°C/min .
-
Observation:
-
Record Onset Temperature (
): First visible liquid droplet. -
Record Clear Point (
): Complete disappearance of solid. -
Note: If the sample darkens/browns before melting, record the Decomposition Temperature (
) .
-
Protocol B: Differential Scanning Calorimetry (DSC)
Best for distinguishing melting from decomposition.
Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000. Atmosphere: Nitrogen purge (50 mL/min).
-
Calibration: Calibrate temperature and enthalpy using an Indium standard (
= 156.6°C). -
Sample Prep: Weigh 2.0–4.0 mg of the dried salt into a Tzero aluminum pan. Crimp with a pinhole lid (allows escaping volatiles if decomposition occurs).
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10.0°C/min to 250°C.
-
-
Analysis:
-
Integrate the major endothermic peak to find
(extrapolated) and . -
Watch for irregular baselines post-melt, indicating decomposition.
-
Expected Results & Data Interpretation
Since specific literature values for CAS 1909320-12-2 are sparse, the following Reference Range Criteria should be used to validate the product based on structural analogues (aminothiazole hydrobromides).
| Parameter | Target HBr Salt Behavior | Free Base Behavior (Impurity) | Interpretation |
| Melting Range | 180°C – 220°C (Typical) | < 100°C | A low MP indicates incomplete salt formation. |
| Visual Appearance | White to off-white crystalline powder | Yellowish waxy solid or oil | Color change often precedes melting in HBr salts. |
| DSC Profile | Sharp Endotherm ( | Broad/Shallow Endotherm at lower temp | Pass Criteria: Single sharp endotherm >170°C. |
Technical Insight: If the capillary method shows a wide range (e.g., 185–195°C) with "sweating," the sample likely contains residual solvent or free base. Recrystallization from Ethanol/Ether is recommended before re-testing.
Characterization Workflow (Graphviz)
The following logic flow illustrates the decision-making process for validating the this compound salt.
Figure 1: Decision tree for validating the thermal properties of this compound.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352116 (5-Bromo-N-methyl-1,3-thiazol-2-amine). Retrieved from [Link]
- United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature. (Standard for capillary method protocols).
Sources
- 1. This compound [1909320-12-2]生产工厂 - 科朗 [kingpharm.cn]
- 2. arctomsci.com [arctomsci.com]
- 3. 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine - [sigmaaldrich.com]
- 4. 5-Bromo-N-methyl-1,3-thiazol-2-amine AldrichCPR 37653-33-1 [sigmaaldrich.com]
- 5. jocpr.com [jocpr.com]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide: Proper Disposal Procedures
Part 1: Executive Summary & Immediate Directives
Status: Hazardous Chemical Waste (Halogenated / Acidic) Primary Disposal Route: High-Temperature Incineration via licensed waste handler.[1] Critical Prohibition: NEVER dispose of this compound down the drain. The presence of the halogenated thiazole ring and the hydrobromide salt classification renders it unsuitable for sanitary sewer systems due to aquatic toxicity and potential pipe corrosion.
Immediate Action Plan:
-
Segregate: Isolate from strong oxidizers and strong bases immediately.[1]
-
Label: Tag as "Hazardous Waste - Toxic, Corrosive (Solid), Halogenated."[1]
-
Containerize: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers due to the acidic nature of the hydrobromide salt.
Part 2: Chemical Profile & Hazard Identification[2]
Understanding the physicochemical properties of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide is a prerequisite for safe handling.[1] This compound acts as both a halogenated organic and a weak acid source.[1]
| Property | Data | Operational Implication |
| Chemical Name | This compound | Official manifest name.[1][2][3] |
| CAS Number | 61296-22-8 | Use for waste inventory tracking.[1] |
| Molecular Formula | C₄H₅BrN₂S[1] · HBr | Contains two bromine atoms (one covalent, one ionic).[1] |
| Acidity (pH) | Acidic in aqueous solution (~pH 3-4) | Corrosive to mucous membranes and metal.[1] |
| Reactivity | Incompatible with Strong Bases, Oxidizers | Bases liberate the free amine; oxidizers may rupture the thiazole ring.[1] |
| Waste Class | Halogenated Organic Solid | Requires specific incineration protocols to manage HBr/NOx emissions.[1] |
Part 3: Waste Classification & Regulatory Framework
While this specific compound is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[1]
-
Characteristic of Corrosivity (D002): Applicable if dissolved in water with pH
2.[1] -
Toxicity: As a halogenated heteroaromatic, it is presumed toxic to aquatic life.[1]
-
Halogen Content: The presence of bromine necessitates classification as a Halogenated Solvent/Solid stream to prevent damage to standard catalytic oxidizers used for non-halogenated waste.[1]
Decision Logic for Waste Stream Selection
Figure 1: Waste stream decision matrix.[1] Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often mandates disposal in the halogenated waste stream to ensure proper incineration.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Objective: Secure containment for off-site incineration.[1]
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood work.[1]
-
Container Selection: Use a wide-mouth HDPE jar or the original glass container. Do not use metal cans.
-
Transfer:
-
Labeling:
-
Storage: Place the container in the Solid Hazardous Waste satellite accumulation area. Ensure secondary containment is present.[1][5][6]
Scenario B: Disposal of Reaction Mixtures (Liquid)
Objective: Prevent cross-reaction in waste carboys.
-
pH Check: The hydrobromide salt is acidic.[1] If the waste solution is highly acidic (pH < 2), it is good practice to neutralize it before adding it to a general waste carboy to prevent heating or off-gassing, unless your facility uses dedicated acid-waste streams.[1]
-
Segregation: Pour the mixture into the Halogenated Organic Waste carboy.
-
Why Halogenated? Even if the solvent is Methanol, the high bromine content of the solute requires the waste to be treated as halogenated during incineration to scrub HBr vapors.
-
-
Record Keeping: Log the volume and concentration on the waste tag immediately.
Part 5: Emergency Spill Response
In the event of a spill, the acidic and irritant nature of the hydrobromide salt dictates the response.
Spill Cleanup Workflow:
-
Isolate: Evacuate the immediate area if dust is airborne.[1][2]
-
Protect: Don PPE (Gloves, Goggles, Lab Coat).[1]
-
Contain:
-
Decontaminate:
-
Dispose: Place all cleanup materials (pads, gloves, debris) into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste Debris (Contaminated with Brominated Thiazole)."
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2776856 (Related Thiazole Amines).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]
-
Dartmouth College EHS. (2023).[1] Hazardous Waste Disposal Guide: Halogenated Organics.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
